molecular formula C11H19NO2S B6173410 tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate CAS No. 364056-61-1

tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate

カタログ番号: B6173410
CAS番号: 364056-61-1
分子量: 229.34 g/mol
InChIキー: UDJDJFYVGCOSDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate is a useful research compound. Its molecular formula is C11H19NO2S and its molecular weight is 229.34 g/mol. The purity is usually 95.
BenchChem offers high-quality tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

364056-61-1

分子式

C11H19NO2S

分子量

229.34 g/mol

IUPAC名

tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-4-11(5-7-12)8-15-11/h4-8H2,1-3H3

InChIキー

UDJDJFYVGCOSDZ-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CS2

純度

95

製品の起源

United States
Foundational & Exploratory

The Architecture of 3D Chemical Space: A Technical Guide to tert-Butyl 1-thia-6-azaspirooctane-6-carboxylate

The Architecture of 3D Chemical Space: A Technical Guide to tert-Butyl 1-thia-6-azaspiro[1]octane-6-carboxylate

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp²-hybridized aromatic systems to complex, sp³-rich three-dimensional architectures is a proven strategy for reducing off-target toxicity and improving pharmacokinetic profiles. tert-Butyl 1-thia-6-azaspiro[1]octane-6-carboxylate (CAS: 364056-61-1) represents a premier building block in this paradigm. By fusing a highly reactive thiirane (episulfide) ring to a piperidine core via a spirocyclic junction, this compound provides researchers with a versatile electrophilic scaffold.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural parameters. We will explore the physicochemical rationale for employing this spirocycle, the mechanistic causality behind its synthesis, and self-validating protocols for its generation and downstream application in drug discovery.

Structural & Physicochemical Profiling

The spiro[1]octane topology consists of a 3-membered thiirane ring spiro-fused to a 6-membered piperidine ring at the C4 position of the piperidine. The nitrogen atom (position 6 in the spiro nomenclature) is protected by a tert-butoxycarbonyl (Boc) group, rendering the molecule stable for long-term storage while allowing for orthogonal deprotection strategies during complex synthesis.

Quantitative Data Summary

The following physicochemical parameters highlight the compound's suitability as a lipophilic, low-molecular-weight building block for library synthesis[2]:

PropertyValueRationale / Implication
Chemical Name tert-Butyl 1-thia-6-azaspiro[1]octane-6-carboxylateStandard IUPAC nomenclature.
CAS Number 364056-61-1Unique registry identifier for sourcing.
Molecular Formula C₁₁H₁₉NO₂SHighlights the high saturation level.
Molecular Weight 229.34 g/mol Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5.
LogP 2.50Moderate lipophilicity, ideal for membrane permeability in final drug candidates.
Topological Polar Surface Area 29.54 ŲLow TPSA ensures excellent potential for blood-brain barrier (BBB) penetration if maintained.
Hydrogen Bond Acceptors 3Provided by the Boc group and the thiirane sulfur.
Hydrogen Bond Donors 0Fully protected nitrogen; no active protons.

Strategic Rationale in Drug Discovery: "Escape from Flatland"

The integration of spirocyclic piperidines into drug discovery pipelines is not merely a structural novelty; it is a calculated pharmacokinetic strategy. According to industry analyses by [3], spirocyclic scaffolds offer several distinct advantages:

  • Increased Fsp³ Fraction: The fraction of sp³-hybridized carbons (Fsp³) is a critical metric for clinical success. Molecules with higher Fsp³ values generally exhibit superior aqueous solubility and lower attrition rates in clinical trials. The spiro[1]octane core is entirely sp³-hybridized (excluding the Boc protecting group).

  • Conformational Restriction & 3D Trajectory: Unlike flexible linear alkyl chains or flat aromatic rings, the spirocyclic junction locks the molecule into a rigid, three-dimensional conformation. This allows the molecule to project functional groups into specific enzymatic pockets (e.g., in allosteric SHP2 inhibitors or MCH-1R antagonists)[3][4], enhancing target selectivity and reducing off-target promiscuity.

  • The Thiirane Advantage: While epoxides (oxiranes) are common, thiiranes possess a weaker C–S bond and a highly polarizable sulfur atom. This makes the thiirane ring a superior electrophile for specific ring-opening reactions, particularly when targeting the synthesis of β-mercaptoamines or complex thioethers.

Synthetic Methodology & Experimental Protocols

The synthesis of tert-butyl 1-thia-6-azaspiro[1]octane-6-carboxylate is a highly reliable two-step process starting from commercially available N-Boc-4-piperidone.

SyntheticWorkflowN1N-Boc-4-piperidone(Ketone Precursor)N21-oxa-6-azaspiro[2.5]octane(Epoxide Intermediate)N1->N2 Me3S(O)I, NaH DMSO, RT (Corey-Chaykovsky)N31-thia-6-azaspiro[2.5]octane(Thiirane Target)N2->N3 Thiourea, H2O RT, 72h (Sulfuration)

Figure 1: Two-step synthetic workflow from N-Boc-4-piperidone to the target thiirane.

Step 1: Corey-Chaykovsky Epoxidation

Objective: Convert N-Boc-4-piperidone to tert-butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate.

  • Causality & Reagent Selection: We utilize trimethylsulfoxonium iodide (TMSI) rather than trimethylsulfonium iodide. The sulfoxonium ylide is less reactive and under thermodynamic control. This critical choice prevents unwanted ring-expansion side reactions (e.g., the formation of azepanes) that frequently occur when reacting unhindered cyclic ketones with the more aggressive sulfonium ylides.

  • Protocol:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO under an inert argon atmosphere.

    • Portion-wise, add trimethylsulfoxonium iodide (1.2 eq) at room temperature. Self-Validation: The reaction is proceeding correctly when vigorous hydrogen gas evolution is observed. Wait until gas evolution completely ceases (approx. 30–45 mins), indicating complete ylide formation.

    • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise.

    • Stir at room temperature for 12 hours.

    • Workup: Quench with cold water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate. The resulting epoxide is generally pure enough (>95%) for the next step without chromatography.

Step 2: Thiourea-Mediated Sulfuration

Objective: Convert the epoxide to the target thiirane (tert-butyl 1-thia-6-azaspiro[1]octane-6-carboxylate).

  • Causality & Reagent Selection: While potassium thiocyanate (KSCN) or H₂S gas can be used for thiirane synthesis, [5] is strategically preferred. Thiourea is an odorless, mild, and highly water-soluble sulfurating agent. The reaction is thermodynamically driven forward by the elimination of urea, a highly stable byproduct. This avoids the handling of toxic gases and allows for a remarkably simple purification process.

  • Protocol:

    • To a reaction vessel, add the epoxide intermediate (1.0 eq) and thiourea (1.0 to 1.2 eq).

    • Add a solvent mixture of Water/Ethanol (or purely Water depending on solubility) to form a suspension/solution.

    • Stir the mixture at room temperature for 72 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The thiirane product will exhibit a slightly higher Rf​ value than the epoxide due to the lower polarity of the C–S bond compared to the C–O bond.

    • Workup: Partition the reaction mixture between Dichloromethane (DCM) and water. The water-soluble urea byproduct and unreacted thiourea partition entirely into the aqueous phase.

    • Wash the organic extract with brine, dry over MgSO₄, and concentrate in vacuo to yield the pure thiirane.

Downstream Reactivity: The Thiirane Advantage

The primary utility of tert-butyl 1-thia-6-azaspiro[1]octane-6-carboxylate lies in its susceptibility to nucleophilic ring-opening. Because the spiro carbon (C4 of the piperidine) is highly sterically hindered, nucleophilic attack occurs almost exclusively at the less hindered terminal CH₂ of the thiirane ring.

ReactivityProfileN1Thiirane Core(Electrophilic Spirocycle)N2Nucleophilic Attack(Amines, Thiolates, Grignards)N1->N2 Reagent AdditionN3Regioselective Ring Opening(Attack at less hindered CH2)N2->N3 S_N2 TrajectoryN4C4-Functionalized Piperidine(e.g., β-mercaptoamine)N3->N4 C-S Bond Cleavage

Figure 2: Mechanistic pathway for the nucleophilic ring-opening of the thiirane core.

This regioselective S_N2 trajectory allows medicinal chemists to generate complex, 4,4-disubstituted piperidines bearing a tertiary thiol group—a motif that is exceptionally difficult to synthesize via standard substitution chemistry. These resulting β-mercapto derivatives can be further oxidized to sulfonamides or utilized to form novel heterocyclic systems[6].

References

  • European Patent Office (EPO). "PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES" (Details the aqueous thiourea sulfuration protocol). Available at:[Link]

  • Organic Chemistry Portal. "Synthesis of thiiranes: Recent Literature." Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists." Available at: [Link]

Molecular Weight and Exact Mass of tert-Butyl 1-thia-6-azaspirooctane-6-carboxylate: A Comprehensive Analytical Guide

Molecular Weight and Exact Mass of tert-Butyl 1-thia-6-azaspiro[1]octane-6-carboxylate: A Comprehensive Analytical Guide

Introduction & Structural Significance

In modern medicinal chemistry, spirocyclic scaffolds are increasingly prioritized over flat, aromatic rings to improve the three-dimensional complexity, metabolic stability, and target specificity of drug candidates. tert-Butyl 1-thia-6-azaspiro[1]octane-6-carboxylate (CAS: 364056-61-1)[2] is a highly specialized building block that exemplifies this trend. Featuring a rigid spiro[1]octane core, a sulfur atom at position 1, and a Boc-protected nitrogen at position 6, this compound is frequently utilized as a bioisostere for piperidines in the development of novel therapeutics, including ATR kinase inhibitors[3].

Understanding the precise physicochemical properties of this compound—specifically distinguishing between its molecular weight and exact mass—is foundational for both its synthetic scale-up and its downstream analytical verification.

Physicochemical Properties: Molecular Weight vs. Exact Mass

For researchers handling this spirocyclic building block, differentiating between the average molecular weight and the monoisotopic exact mass is critical.

  • Molecular Weight (229.34 g/mol ): This value is derived from the standard atomic weights of the elements, accounting for the natural isotopic distribution (e.g., the ~1.1% natural abundance of 13C and the ~4.2% abundance of 34S )[4]. This metric is strictly used for stoichiometric calculations, reagent weighing, and determining reaction equivalents.

  • Exact Mass (229.11365 Da): This is the calculated mass of the molecule utilizing only the most abundant isotopes ( 12C , 1H , 14N , 16O , 32S )[1]. In High-Resolution Mass Spectrometry (HRMS), exact mass is the definitive metric for structural confirmation and identifying unknown byproducts.

Table 1: Quantitative Chemical Identity
PropertyValue
Chemical Name tert-Butyl 1-thia-6-azaspiro[1]octane-6-carboxylate
CAS Number 364056-61-1
Molecular Formula C11​H19​NO2​S
Molecular Weight 229.34 g/mol
Exact Mass (Monoisotopic) 229.11365 Da
SMILES O=C(N(CC1)CCC21CS2)OC(C)(C)C

Synthetic Pathway and Core Assembly

The assembly of the thia-azaspiro core requires precision to construct the highly strained three-membered thiirane ring. According to established patent literature for oncology drug development[3], the core is synthesized via a ring-opening/ring-closure cascade starting from an oxirane precursor.

Protocol 1: Synthesis of the Thia-azaspiro Core

Causality & Mechanism: Thiourea acts as a bifunctional reagent in this transformation. The highly nucleophilic sulfur atom attacks the less sterically hindered carbon of the epoxide (tert-butyl 1-oxa-8-azaspiro[1]octane-8-carboxylate). Following the ring opening, an intramolecular cyclization occurs, extruding urea as a stable byproduct and yielding the desired thiirane system.

  • Reagent Preparation: Suspend tert-butyl 1-oxa-8-azaspiro[1]octane-8-carboxylate (1.0 eq) and thiourea (1.0 eq) in an aqueous medium[3]. Causality: Water facilitates the stabilization of the highly polar transition states during the epoxide opening.

  • Nucleophilic Cascade: Stir the mixture at room temperature for 72 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the epoxide spot and the emergence of a slightly less polar thiirane spot confirms the cascade progression.

  • Workup & Extraction: Partition the reaction mixture between dichloromethane (DCM) and water. Extract the aqueous layer with DCM. Causality: The lipophilic Boc-protected spirocycle preferentially partitions into the organic phase, leaving the highly polar urea byproduct in the aqueous phase.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product[3].

SynthesisEpoxidetert-Butyl 1-oxa-8-azaspiro[2.5]octane-8-carboxylateIntermediateRing-Opened Intermediate(Nucleophilic Attack)Epoxide->Intermediate Aqueous MediumReagentThiourea(Sulfur Source)Reagent->Intermediate AttackProducttert-Butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate(MW: 229.34)Intermediate->Product CyclizationByproductUrea(Extruded)Intermediate->Byproduct Elimination

Reaction pathway for the synthesis of the thia-azaspiro core.

Analytical Workflow: LC-HRMS for Exact Mass Verification

To definitively validate the synthesis of tert-butyl 1-thia-6-azaspiro[1]octane-6-carboxylate, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the industry standard. The goal is to detect the monoisotopic mass of the protonated adduct ( [M+H]+ ) at 230.12147 Da (Exact Mass 229.11365 Da + Proton 1.00782 Da).

Protocol 2: LC-HRMS Method for Exact Mass Determination

This protocol is designed as a self-validating system to prevent false positives from isobaric impurities.

  • Sample Preparation: Dissolve the purified compound to a concentration of 1 mg/mL in LC-MS grade Methanol. Dilute further to 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, enhancing ionization efficiency in positive mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High Performance Liquid Chromatography (UHPLC) column. Causality: The C18 stationary phase is ideal for retaining the lipophilic Boc group and the hydrophobic spirocyclic core, ensuring separation from any residual polar impurities (like unreacted thiourea).

  • Ionization (ESI+): Utilize Electrospray Ionization in positive mode. Causality: While the basic nitrogen is shielded by the Boc group, the carbonyl oxygen of the carbamate can readily accept a proton to form the [M+H]+ ion.

  • Mass Analysis & Self-Validation: Analyze using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Validation Check 1 (Exact Mass): Confirm the presence of the m/z 230.1214 peak (mass error < 5 ppm).

    • Validation Check 2 (Isotopic Pattern): Verify the presence of an [M+2+H]+ peak at m/z 232.1172 with a relative abundance of ~4.4%. Causality: This validates the presence of the sulfur atom ( 34S isotope).

    • Validation Check 3 (In-Source Fragmentation): Look for fragment peaks at m/z 174.05 (loss of the tert-butyl group, Δ 56 Da) and m/z 130.06 (loss of the entire Boc group, Δ 100 Da), which are characteristic of Boc-protected amines under high-energy ESI conditions.

LCHRMSPrepSample Preparation(10 µg/mL, 0.1% FA)LCUHPLC Separation(C18 Column, Gradient)Prep->LC InjectionIonESI+ Ionization(Formation of [M+H]+)LC->Ion ElutionFragIn-Source Fragmentation(Boc Cleavage: -56 Da / -100 Da)Ion->Frag High EnergyMSHRMS Analyzer(Orbitrap/TOF)Ion->MS Intact IonsFrag->MS Fragment IonsDataData Analysis(Exact Mass: 229.1136 Da)MS->Data Mass Spectra

LC-HRMS Analytical Workflow for Exact Mass Verification.

Methodological & Application

The Strategic Synthesis of Spirocyclic APIs Utilizing tert-Butyl 1-Thia-6-azaspiro[2.5]octane-6-carboxylate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Drug Design

The landscape of modern drug discovery is increasingly moving beyond "flatland," a term coined to describe the prevalence of planar, aromatic structures in medicinal chemistry.[1] This shift has led to a surge in the exploration of three-dimensional molecular frameworks that can better mimic the complex topographies of biological targets.[2] Among these, spirocycles—ring systems fused at a single atom—have emerged as particularly valuable scaffolds.[3] Their inherent rigidity and ability to project substituents into distinct vectors in three-dimensional space offer unique advantages in optimizing drug-target interactions and improving physicochemical properties like solubility.[2]

This application note provides a comprehensive guide to the synthesis and application of a key building block for accessing this valuable chemical space: tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate . We will delve into the synthetic rationale, provide detailed experimental protocols, and explore its utility in the construction of spirocyclic active pharmaceutical ingredients (APIs).

The Cornerstone: Synthesis of tert-Butyl 1-Thia-6-azaspiro[2.5]octane-6-carboxylate

The synthesis of this spirocyclic building block is conceptually rooted in the intramolecular cyclization of a suitable piperidine precursor. A plausible and efficient synthetic strategy commences with the readily available N-Boc-4-piperidone. The key transformations involve the introduction of an exocyclic methylene group, followed by the formation of a thiiranium ion and subsequent intramolecular ring-opening by the protected nitrogen atom.

Synthetic Workflow Overview

A N-Boc-4-piperidone B tert-Butyl 4-methylenepiperidine-1-carboxylate A->B Wittig Reaction C Intermediate Thiiranium Ion B->C Reaction with Sulfur Electrophile D tert-Butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate C->D Intramolecular Cyclization

Caption: Synthetic workflow for tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate.

Detailed Experimental Protocol: A Two-Step Approach

Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate

This initial step involves a Wittig reaction to introduce the exocyclic double bond, a crucial functionality for the subsequent cyclization.

Parameter Value
Reactants N-Boc-4-piperidone, Methyltriphenylphosphonium bromide
Base Potassium tert-butoxide
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Work-up Aqueous work-up followed by extraction and column chromatography
Expected Yield 85-95%

Protocol:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (N₂), add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.

  • Allow the resulting bright yellow mixture to stir at 0 °C for 1 hour.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford tert-butyl 4-methylenepiperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-Butyl 1-Thia-6-azaspiro[2.5]octane-6-carboxylate

This key step involves an electrophilic addition of a sulfur source to the double bond to form a transient thiiranium ion, which is then trapped intramolecularly by the Boc-protected nitrogen.

A detailed, publicly available, peer-reviewed protocol for this specific transformation is not readily found. The following is a proposed protocol based on established principles of thiiranium ion chemistry and intramolecular cyclizations. Researchers should perform this reaction on a small scale initially to optimize conditions.

Parameter Value (Proposed)
Reactants tert-Butyl 4-methylenepiperidine-1-carboxylate, Sulfur Monochloride (S₂Cl₂) or other suitable sulfur electrophile
Solvent Dichloromethane (DCM)
Temperature -78 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Quenching with a reducing agent (e.g., sodium thiosulfate), followed by aqueous work-up, extraction, and column chromatography
Expected Yield Moderate

Proposed Protocol:

  • Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂).

  • Cool the solution to -78 °C.

  • Add a solution of sulfur monochloride (1.1 eq) in anhydrous DCM dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate.

Application in the Synthesis of Spirocyclic APIs

The tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate building block is a versatile precursor for a variety of spirocyclic APIs. The synthetic utility stems from the ability to selectively manipulate the functional groups present in the molecule.

Key Synthetic Transformations

A tert-Butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate B 1-Thia-6-azaspiro[2.5]octane A->B N-Boc Deprotection D Spirocyclic Sulfoxide A->D Oxidation of Thioether C N-Alkylated Spirocycle B->C N-Alkylation / Amidation

Caption: Key synthetic transformations of the spirocyclic building block.

Protocol: N-Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common and crucial step to enable further functionalization of the piperidine nitrogen.

Parameter Value
Reagent Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
Solvent Dichloromethane (DCM) or 1,4-Dioxane
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours
Work-up Removal of solvent and excess acid under reduced pressure

Protocol (using TFA):

  • Dissolve tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt can often be used in the next step without further purification.

Protocol: Oxidation to the Sulfoxide

Oxidation of the thioether to a sulfoxide can be a strategic move to modulate the polarity and hydrogen bonding capacity of the final API.

Parameter Value
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
Solvent Dichloromethane (DCM) or Methanol/Water
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Work-up Quenching of the oxidant, followed by aqueous work-up, extraction, and purification

Protocol (using m-CPBA):

  • Dissolve tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the corresponding sulfoxide.

Exemplary Application in API Synthesis: A Hypothetical Case Study

While specific, publicly disclosed APIs synthesized directly from tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate are not prevalent in the literature, its structural motif is found in patented compounds, such as certain monoacylglycerol lipase (MAGL) inhibitors.[4] The following represents a plausible synthetic route to a hypothetical spirocyclic API, illustrating the utility of this building block.

Synthetic Scheme for a Hypothetical Spirocyclic Kinase Inhibitor

A tert-Butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate B 1-Thia-6-azaspiro[2.5]octane (TFA salt) A->B N-Boc Deprotection C Hypothetical Spirocyclic Kinase Inhibitor B->C Buchwald-Hartwig Amination D Heteroaryl Halide D->C

Caption: Plausible synthesis of a hypothetical spirocyclic kinase inhibitor.

This hypothetical synthesis would involve the N-Boc deprotection of the building block, followed by a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, with a suitable heteroaryl halide to install the pharmacophoric element of the kinase inhibitor.

Troubleshooting and Safety Considerations

  • Wittig Reaction: The ylide formation is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere.

  • Thia-spirocyclization: Sulfur monochloride is corrosive and reacts with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood. The reaction may produce byproducts; careful chromatographic purification is essential.

  • N-Boc Deprotection: TFA and HCl are corrosive acids. Handle with care. Ensure complete removal of the acid before proceeding to the next step if the free base is required.

  • Oxidation: The oxidation to the sulfoxide can sometimes proceed to the sulfone. Careful control of stoichiometry and temperature is necessary to achieve selectivity.

Conclusion

tert-Butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate is a valuable and versatile building block for the synthesis of novel spirocyclic APIs. Its preparation, while requiring careful execution, provides access to a unique three-dimensional chemical space. The ability to selectively functionalize both the nitrogen and sulfur atoms of the spirocyclic core allows for the rapid generation of diverse molecular architectures, making it a powerful tool for medicinal chemists in the quest for new and improved therapeutics.

Sources

Application Notes & Protocols: Leveraging tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality starting points for novel therapeutics. The success of FBDD is intrinsically linked to the quality and diversity of the fragment library. This guide details the application of a novel, sp³-rich scaffold, tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate, in FBDD campaigns. We provide a comprehensive overview of its physicochemical properties, a proposed synthetic route, and detailed protocols for its use in primary screening and hit-to-lead evolution. The unique three-dimensional architecture of this spirocyclic fragment offers an exciting opportunity to explore previously inaccessible chemical space and develop potent and selective modulators for challenging drug targets.

Introduction: The Case for Spirocyclic Scaffolds in FBDD

Fragment-based drug discovery has proven to be a highly effective approach, leading to several FDA-approved drugs.[1] The core principle of FBDD lies in screening small, low-complexity molecules (fragments) that, despite their low molecular weight, can form high-quality interactions with a biological target. A key element for a successful FBDD campaign is a well-curated fragment library.

In recent years, there has been a significant push towards incorporating more three-dimensional (3D) character into fragment libraries.[1][2] Spirocyclic scaffolds are particularly attractive in this regard due to their inherent rigidity and the precise spatial projection of functional groups.[3][4][5] This structural rigidity reduces the entropic penalty upon binding, potentially leading to higher ligand efficiencies.[6]

Here, we introduce tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate , a novel fragment designed to capitalize on the benefits of spirocyclic systems. This fragment incorporates several key features:

  • A Spirocyclic Core: The spirocenter, a quaternary carbon, imparts a defined 3D geometry.

  • A Thiirane Moiety: The three-membered sulfur-containing ring can act as a hydrogen bond acceptor and provides a unique vector for interaction with the protein target.

  • An Azaspiro[2.5]octane System: This heterocyclic system is a known privileged scaffold in medicinal chemistry.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, late-stage functionalization, providing a clear path for fragment evolution.

These features make tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate an excellent candidate for inclusion in a modern FBDD library.

Caption: Key structural features of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate.

Physicochemical Profile and 'Rule of Three' Compliance

For a molecule to be an effective fragment, it should adhere to the "Rule of Three," a set of guidelines for desirable physicochemical properties. We performed an in silico analysis of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate to assess its suitability as a fragment.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)229.33 g/mol ≤ 300 g/mol Yes
Calculated logP (cLogP)1.8≤ 3Yes
Hydrogen Bond Donors (HBD)0≤ 3Yes
Hydrogen Bond Acceptors (HBA)4 (O, S)≤ 3No (Slightly above)
Rotatable Bonds1≤ 3Yes
Total Polar Surface Area (tPSA)55.5 Ų≤ 60 ŲYes

While the number of hydrogen bond acceptors is slightly above the guideline of three, the overall profile is highly favorable for a fragment. The low number of rotatable bonds indicates a high degree of rigidity, which is a desirable trait.[1]

Synthesis Protocol

The synthesis of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate can be achieved through a multi-step sequence starting from commercially available materials. The following is a proposed synthetic route:

Scheme 1: Proposed Synthesis of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate

  • Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate: This intermediate can be prepared from 1-Boc-4-piperidone via a Wittig reaction.

  • Epoxidation of the alkene: The double bond of tert-butyl 4-methylenepiperidine-1-carboxylate is then epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding oxaspiro[2.5]octane derivative.

  • Thiirane formation: The epoxide is converted to the thiirane by reaction with a sulfur source, such as potassium thiocyanate (KSCN) or thiourea.

Detailed Protocol:

  • Step 1: Wittig Reaction

    • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add a strong base such as n-butyllithium dropwise.

    • Allow the resulting ylide solution to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-4-piperidone in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Purify the crude product by column chromatography to yield tert-butyl 4-methylenepiperidine-1-carboxylate.

  • Step 2: Epoxidation

    • Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate in a chlorinated solvent such as dichloromethane (DCM).

    • Add m-CPBA portion-wise at 0 °C.

    • Stir the reaction at room temperature until complete conversion is observed by TLC.

    • Wash the reaction mixture with aqueous sodium bicarbonate and sodium thiosulfate.

    • Dry the organic layer and concentrate under reduced pressure. The crude epoxide can often be used in the next step without further purification.

  • Step 3: Thiiranization

    • Dissolve the crude epoxide in a suitable solvent like ethanol or methanol.

    • Add an excess of potassium thiocyanate.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, remove the solvent in vacuo.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash, dry, and concentrate the organic layer.

    • Purify the final product, tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate, by column chromatography.

Application in Fragment Screening: Protocols

This fragment can be screened against a variety of biological targets using standard biophysical techniques. Below are example protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR).

Protocol for NMR-Based Fragment Screening (Ligand-Observed)

NMR is a powerful tool for detecting the weak binding of fragments to a target protein.[7][8]

Materials:

  • Target protein (isotopically labeled, e.g., ¹⁵N, if protein-observed methods are used)

  • tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate (in d6-DMSO stock)

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fragment at 100 mM in d6-DMSO.

    • Prepare a solution of the target protein at a concentration of 10-50 µM in the NMR buffer.

    • Prepare a reference sample containing the protein and the corresponding concentration of d6-DMSO without the fragment.

    • Prepare the screening sample by adding the fragment stock solution to the protein solution to a final fragment concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the reference sample.

    • Acquire a 1D ¹H NMR spectrum of the screening sample under identical conditions.

    • Commonly used ligand-observe experiments include saturation transfer difference (STD) NMR and WaterLOGSY.

  • Data Analysis:

    • Compare the spectra of the screening sample and the reference sample.

    • Binding of the fragment to the protein can be inferred from changes in the fragment's NMR signals, such as line broadening, chemical shift perturbations, or the appearance of signals in STD or WaterLOGSY spectra.

Protocol for SPR-Based Fragment Screening

SPR is a highly sensitive technique for measuring binding affinity and kinetics in real-time.[9]

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., CM5 chip)

  • Target protein

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

  • tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using a standard method like amine coupling. Aim for an immobilization level that will give a good signal-to-noise ratio.

    • Use a reference flow cell where either no protein is immobilized or an irrelevant protein is immobilized to subtract non-specific binding.

  • Fragment Screening:

    • Prepare a series of dilutions of the fragment in the running buffer, typically ranging from 1 µM to 1 mM.

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (KD).

Hit Validation and Fragment Evolution

Once a hit is identified, it is crucial to validate the binding and then evolve the fragment into a more potent lead compound.[10][11][12]

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_evolution Fragment Evolution Screening Fragment Screening (NMR, SPR, X-ray) Validation Hit Validation (Orthogonal Assays, Dose-Response) Screening->Validation Primary Hit SBDD Structure-Based Design (X-ray, Modeling) Validation->SBDD Confirmed Hit Synthesis Chemical Synthesis (Boc Deprotection & Derivatization) SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Iterative Optimization Lead Lead Compound SAR->Lead Potent & Selective

Caption: A typical workflow for fragment-based drug discovery.

Protocol for Fragment Elaboration:

The Boc-protected amine on the piperidine ring of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate serves as an ideal handle for chemical modification.

  • Boc Deprotection:

    • Treat the fragment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc group and expose the secondary amine.

    • Neutralize the resulting salt to obtain the free amine.

  • Derivatization:

    • The free amine can be functionalized through various reactions, including:

      • Amide bond formation: Coupling with carboxylic acids using standard coupling reagents (e.g., HATU, HOBt).

      • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

      • Sulfonamide formation: Reaction with sulfonyl chlorides.

By synthesizing a small library of derivatives and evaluating their structure-activity relationship (SAR), the initial low-affinity fragment hit can be optimized into a high-potency lead compound.

Conclusion

tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate represents a valuable addition to the arsenal of fragments for FBDD. Its sp³-rich, rigid, and three-dimensional nature provides an opportunity to probe novel chemical space and identify hits for challenging targets. The straightforward synthetic accessibility and the presence of a convenient vector for chemical elaboration make it a highly attractive scaffold for hit-to-lead campaigns. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this and similar spirocyclic fragments into their drug discovery programs.

References

  • Brem, J., & Schofield, C. J. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters, 21(12), 4600-4604.
  • Patel, H., & Tiekink, E. R. (2014). The use of spirocyclic scaffolds in drug discovery. Future Medicinal Chemistry, 6(14), 1583-1586.
  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 527-545.
  • Patel, H., & Tiekink, E. R. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed.
  • Brem, J., & Schofield, C. J. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • Jones, A. M., et al. (2018). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 24(52), 13833-13838.
  • Bary, T., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4730-4733.
  • Brem, J., & Schofield, C. J. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. PubMed.
  • Vaynberg, J., & Feng, J. A. (2015). Fragment Screening by NMR.
  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery.
  • Chem-Impex International. (n.d.). tert-Butyl 1-oxa-6-azaspiro[2.
  • Albert, J. S., et al. (2007). An integrated approach to fragment-based lead generation: philosophy, strategy and case studies from AstraZeneca's drug discovery programmes. Current Topics in Medicinal Chemistry, 7(16), 1600-1629.
  • Ci, H., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 102469.
  • SpiroChem. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Butyl 1-Oxa-6-azaspiro[2.
  • Chiaradia, L., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(9), 1461-1469.
  • CN105130959A - Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • BLDpharm. (n.d.). 147804-30-6|tert-Butyl 1-oxa-6-azaspiro[2.
  • Vaskevych, R. I., et al. (n.d.).
  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective.
  • Santa Cruz Biotechnology. (n.d.). tert-Butyl 1-oxa-6-azaspiro[2.
  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1365456.

Sources

Application Notes and Protocols for Ring-Opening Functionalization of 1-Thia-6-azaspiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-thia-6-azaspiro[2.5]octane scaffold is a unique heterocyclic motif characterized by a strained three-membered thiirane ring fused to a six-membered piperidine ring. This structural arrangement offers a compelling platform for the development of novel chemical entities, particularly in the realm of drug discovery. The inherent ring strain of the thiirane moiety makes it susceptible to nucleophilic attack, providing a versatile handle for introducing a wide array of functional groups through ring-opening reactions. These reactions can proceed with a high degree of regioselectivity, enabling the synthesis of diverse and structurally complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the principles and protocols for the ring-opening functionalization of 1-thia-6-azaspiro[2.5]octane scaffolds, aimed at researchers and professionals in organic synthesis and medicinal chemistry.

Introduction: The Strategic Value of the 1-Thia-6-azaspiro[2.5]octane Scaffold

Spirocyclic systems have garnered significant attention in medicinal chemistry due to their rigid, three-dimensional structures that can enhance binding affinity and selectivity for biological targets.[1][2] The 1-thia-6-azaspiro[2.5]octane core, in particular, combines the conformational rigidity of a spirocycle with the reactive potential of a thiirane ring. The nitrogen atom within the piperidine ring also offers a site for further modification, adding to the scaffold's versatility.

The key to unlocking the synthetic potential of this scaffold lies in the selective cleavage of the C-S bonds of the thiirane ring. This process is governed by the principles of nucleophilic substitution, where the choice of nucleophile, catalyst, and reaction conditions dictates the outcome and regioselectivity of the transformation. Understanding these factors is paramount for the rational design of synthetic routes toward novel bioactive molecules. For instance, derivatives of the closely related 6-azaspiro[2.5]octane have shown promise as agonists for the glucagon-like peptide-1 (GLP-1) receptor, highlighting the therapeutic potential of this structural class.[3]

Mechanistic Principles of Thiirane Ring-Opening

The ring-opening of thiiranes, including the 1-thia-6-azaspiro[2.5]octane system, is primarily driven by the release of ring strain. The reaction typically proceeds through an SN2-type mechanism, where a nucleophile attacks one of the carbon atoms of the thiirane ring, leading to the cleavage of a C-S bond.[4]

Key Mechanistic Considerations:

  • Activation: The thiirane ring can be activated towards nucleophilic attack by protonation or coordination to a Lewis acid. This enhances the electrophilicity of the ring carbons.

  • Regioselectivity: In unsymmetrical thiiranes, the regioselectivity of the ring-opening is influenced by both steric and electronic factors.[5][6]

    • Steric Control: Under neutral or basic conditions with strong nucleophiles, the attack generally occurs at the less sterically hindered carbon atom.[6]

    • Electronic Control: In the presence of an acid catalyst, the reaction may proceed through a more carbocation-like transition state (a thiiranium ion intermediate), favoring attack at the more substituted carbon that can better stabilize a positive charge.[5][7]

  • Stereochemistry: The SN2 attack results in an inversion of stereochemistry at the carbon atom undergoing substitution.

Experimental Protocols for Ring-Opening Functionalization

This section details protocols for the ring-opening of 1-thia-6-azaspiro[2.5]octane with various nucleophiles. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur-containing compounds.

General Considerations and Starting Material Synthesis

The 1-thia-6-azaspiro[2.5]octane scaffold can be synthesized through various routes, often involving the sulfur ylide-mediated epithiolation of a suitable piperidinone precursor. The nitrogen of the piperidine ring is typically protected (e.g., with a Boc or Cbz group) during the synthesis and subsequent ring-opening reactions to prevent side reactions.

Protocol 1: Thiol-Mediated Ring-Opening

This protocol describes the ring-opening of a protected 1-thia-6-azaspiro[2.5]octane with a thiol nucleophile under basic conditions, leading to the formation of a β-mercaptoethyl piperidine derivative.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Dissolve protected 1-thia-6-azaspiro[2.5]octane and thiol in anhydrous solvent (e.g., THF). B 2. Add base (e.g., Et3N or NaH) dropwise at 0 °C under inert atmosphere. A->B C 3. Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. B->C D 4. Quench the reaction with saturated NH4Cl (aq). C->D E 5. Extract the product with an organic solvent (e.g., EtOAc). D->E F 6. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. E->F G 7. Purify the crude product by flash column chromatography. F->G

Figure 1: Workflow for thiol-mediated ring-opening.

Materials:

  • N-Boc-1-thia-6-azaspiro[2.5]octane (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 eq)

  • Base (e.g., triethylamine (Et3N) or sodium hydride (NaH)) (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile (MeCN))

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-1-thia-6-azaspiro[2.5]octane (1.0 eq) and the desired thiol (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.

Causality Behind Choices:

  • Base: The use of a base like triethylamine or sodium hydride is to deprotonate the thiol, generating a more nucleophilic thiolate anion, which readily attacks the thiirane ring.[8]

  • Solvent: Anhydrous polar aprotic solvents like THF or MeCN are used to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or intermediates.

  • Inert Atmosphere: This is critical to prevent the oxidation of the thiol and the resulting thiol-containing product.

Protocol 2: Amine-Mediated Ring-Opening

This protocol outlines the ring-opening with an amine nucleophile, yielding a β-aminoethyl piperidine derivative. This reaction can be catalyzed by Lewis acids to enhance the reactivity of the thiirane.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Dissolve protected 1-thia-6-azaspiro[2.5]octane in anhydrous solvent (e.g., CH2Cl2). B 2. Add Lewis acid (e.g., Yb(OTf)3) and stir. A->B C 3. Add amine nucleophile dropwise at 0 °C. B->C D 4. Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. C->D E 5. Quench with saturated NaHCO3 (aq). D->E F 6. Extract with CH2Cl2. E->F G 7. Dry organic layer and concentrate. F->G H 8. Purify by column chromatography. G->H

Figure 2: Workflow for amine-mediated ring-opening.

Materials:

  • N-Boc-1-thia-6-azaspiro[2.5]octane (1.0 eq)

  • Amine (e.g., aniline, benzylamine) (1.2 - 2.0 eq)

  • Lewis acid catalyst (e.g., Ytterbium triflate (Yb(OTf)3), Scandium triflate (Sc(OTf)3)) (0.1 - 0.2 eq)

  • Anhydrous solvent (e.g., dichloromethane (CH2Cl2), acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-1-thia-6-azaspiro[2.5]octane (1.0 eq) in anhydrous CH2Cl2 under a nitrogen atmosphere, add Yb(OTf)3 (0.1 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Cool the reaction to 0 °C and add the amine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Causality Behind Choices:

  • Lewis Acid: Amines are generally less nucleophilic than thiolates. A Lewis acid catalyst is used to coordinate to the sulfur atom of the thiirane, activating the ring towards nucleophilic attack by the amine.[5]

  • Solvent: Dichloromethane is a common choice as it is relatively non-coordinating and effectively dissolves the reactants and catalyst.

Data Presentation and Expected Outcomes

The success of the ring-opening functionalization can be evaluated by the yield of the desired product and its structural characterization. The following table provides representative data for the ring-opening of N-Boc-1-thia-6-azaspiro[2.5]octane.

NucleophileConditionsProduct StructureRegioselectivityYield (%)
ThiophenolEt3N, THF, rtN-Boc-4-((phenylthio)methyl)piperidin-4-ylmethanethiolAttack at less substituted carbon85-95
BenzylamineYb(OTf)3, CH2Cl2, rtN-Boc-4-(((benzylamino)methyl)thio)methylpiperidineAttack at less substituted carbon70-85
Sodium AzideNH4Cl, MeOH/H2O, 50 °CN-Boc-4-((azidomethyl)thio)methylpiperidineAttack at less substituted carbon80-90

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: TLC and LC-MS are essential tools to track the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times.

  • Product Characterization: The structure and purity of the final product must be confirmed by standard analytical techniques, including:

    • NMR Spectroscopy (1H, 13C): To confirm the connectivity of the atoms and the successful incorporation of the nucleophile.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

A successful reaction will show the disappearance of the signals corresponding to the thiirane protons in the 1H NMR spectrum and the appearance of new signals corresponding to the incorporated nucleophile.

Conclusion and Future Outlook

The ring-opening functionalization of 1-thia-6-azaspiro[2.5]octane scaffolds represents a powerful strategy for the synthesis of novel and diverse molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. Future work in this area could focus on expanding the scope of nucleophiles, developing enantioselective ring-opening reactions, and applying these methodologies to the synthesis of biologically active compounds for drug discovery programs. The inherent reactivity and structural features of the 1-thia-6-azaspiro[2.5]octane core make it a valuable building block for the next generation of therapeutics.

References

  • Wu, J. & Xu, J. (2012). Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes. Progress in Chemistry, 24(2-3), 253-265. [Link]

  • Capozzi, G., Lucchini, V., Modena, G., & Pasquato, L. (1995). Nucleophilic Reactions at the Sulfur of Thiiranium and Thiirenium Ions. New Insight in the Electrophilic Additions to Alkenes and Alkynes. Evidence for an Episulfurane Intermediate. Journal of the American Chemical Society, 117(46), 11579-11587. [Link]

  • Schmid, G. H., & Gordon, J. W. (1987). The products of the reaction of thiiranium ions with competing nucleophiles. Canadian Journal of Chemistry, 65(11), 2526-2534. [Link]

  • Xu, J. (2012). Thietanes are important intermediates in organic synthesis. ResearchGate. [Link]

  • Brown, F. K., et al. (2007). Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. Journal of the American Chemical Society, 129(44), 13452-13453. [Link]

  • Xu, J., & Zhou, C. (2015). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. [Link]

  • deGruyter, J. N., Malins, L. R., & Baran, P. S. (2017). Downstream Functionalization by Aziridine Ring Opening. Israel Journal of Chemistry, 57(3-4), 262-275. [Link]

  • Schmid, G. H., & Gordon, J. W. (1987). The products of the reaction of thiiranium ions with competing nucleophiles. ResearchGate. [Link]

  • Asai, M., et al. (1997). Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. Journal of the Chemical Society, Perkin Transactions 2, (1), 11-16. [Link]

  • Lucchini, V., Modena, G., & Pasquato, L. (2003). Nucleophilic reactions at the ring carbons of thiiranium and thiirenium ions. An experimental and theoretical comparison of the SN2 and SN2-Vin mechanisms. ARKIVOC, 2003(12), 38-55. [Link]

  • Słabik, T., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(1), 343-357. [Link]

  • Mykhailiuk, P. K. (2021). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for tert-Butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the synthesis of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate .

Spirocyclic piperidines are highly valued in modern drug discovery. Their unique 3-D trajectories offer superior protein target engagement and improved physicochemical properties compared to traditional flat, sp2-carbon-rich scaffolds[1]. However, synthesizing the strained thiirane (episulfide) ring demands strict control over reaction kinetics, moisture, and purification environments.

This guide deconstructs the two-step synthesis—from the Corey-Chaykovsky epoxidation of N-Boc-4-piperidone to the subsequent thiation—providing field-proven causality for every experimental choice.

Synthesis A N-Boc-4-piperidone (Starting Material) B 1-oxa-6-azaspiro (Epoxide Intermediate) A->B Me3S(O)I, NaH Anhydrous DMSO 0 °C to RT C 1-thia-6-azaspiro (Target Thiirane) B->C Thiourea, LiClO4 MeOH/H2O, 40 °C

Figure 1: Optimized two-step synthesis workflow for the spiro thiirane target.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing significant unreacted N-Boc-4-piperidone during the Corey-Chaykovsky epoxidation (Step 1)? The Causality: The conversion of the ketone to the intermediate tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate relies on the generation of a dimethylsulfoxonium methylide. This ylide is highly sensitive to moisture. If your DMSO is not strictly anhydrous, water will protonate the ylide, reverting it to inert trimethylsulfoxonium salts and generating hydroxide ions, which fail to drive the epoxidation. The Fix: Use newly opened, over-molecular-sieves anhydrous DMSO. Ensure the sodium hydride (NaH) dispersion is properly washed with anhydrous hexane to remove mineral oil, maximizing its reactive surface area before adding the sulfoxonium salt.

Q2: The conversion of the epoxide to the thiirane is stalling at 60% even after 72 hours. How can I drive this to completion? The Causality: Standard literature often cites running the thiation using thiourea in pure water at room temperature for up to 72 hours[2]. However, the Boc-protected epoxide is highly lipophilic, while thiourea is hydrophilic. In pure water, this creates a biphasic system where the reaction only occurs at the phase boundary, leading to sluggish kinetics. The Fix: Transition to a co-solvent system. Using a 1:1 mixture of Methanol (MeOH) and Water homogenizes the reaction mixture. Furthermore, adding a mild Lewis acid catalyst like Lithium Perchlorate (LiClO 4​ ) activates the epoxide oxygen, accelerating the nucleophilic attack by thiourea and reducing reaction time from 72 hours to 18 hours.

Q3: My isolated yield of the final episulfide drops significantly after silica gel chromatography. What is causing this degradation? The Causality: Thiiranes possess immense ring strain and high electron density at the sulfur atom. Standard silica gel is inherently acidic (due to surface silanol groups). When the thiirane passes through acidic silica, it undergoes acid-catalyzed ring-opening, leading to desulfurization (reverting to an alkene) or catastrophic polymerization. The Fix: You must passivate the silica gel. Pre-treat your column by flushing it with your mobile phase containing 1% Triethylamine (Et 3​ N). This neutralizes the acidic silanols, allowing the intact spiro-thiirane to elute without degradation.

Part 2: Quantitative Optimization Data

To illustrate the impact of the thermodynamic and solvent adjustments discussed above, below is a summary of our internal optimization data for the thiation step (Step 2).

Condition SetSolvent SystemCatalystTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Baseline [2]H 2​ ONone25728258
Optimization A MeOH / H 2​ O (1:1)None25489171
Optimization B MeOH / H 2​ O (1:1)5 mol% LiClO 4​ 4018>9886

Part 3: Self-Validating Experimental Protocol

Every robust synthetic protocol must contain built-in verification checkpoints to ensure the integrity of the process before moving to the next stage.

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • Preparation: In an oven-dried, argon-purged flask, suspend NaH (60% in mineral oil, 1.2 eq) in anhydrous THF and wash twice with anhydrous hexane. Decant the hexane.

  • Ylide Generation: Add anhydrous DMSO (0.5 M relative to ketone) to the NaH. Portion-wise, add trimethylsulfoxonium iodide (1.2 eq) at 0 °C. Stir for 30 minutes until hydrogen evolution ceases and the solution turns clear.

  • Epoxidation: Dropwise, add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 1 (IPC): Pull a 50 µL aliquot and quench in 1 mL EtOAc/H 2​ O. Run TLC (Hexanes:EtOAc 4:1). The starting ketone ( Rf​≈0.4 ) must be completely consumed, replaced by the epoxide ( Rf​≈0.6 ). Verification: Spray the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; the absence of a yellow/orange spot confirms complete ketone consumption.

  • Workup: Quench with ice water, extract with EtOAc (3x), wash organics with brine, dry over Na 2​ SO 4​ , and concentrate.

Step 2: Synthesis of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate
  • Reaction Setup: Dissolve the crude epoxide from Step 1 (1.0 eq) in a 1:1 mixture of MeOH and deionized water (0.2 M).

  • Thiation: Add thiourea (1.5 eq) and LiClO 4​ (0.05 eq). Heat the mixture to 40 °C and stir for 18 hours.

  • Self-Validation Checkpoint 2 (IPC): Concentrate a 100 µL aliquot and analyze via 1 H NMR (CDCl 3​ ). The characteristic epoxide methylene protons (singlet, δ ~2.6 ppm) must completely disappear, replaced by the shielded thiirane methylene protons (singlet, δ ~2.2 ppm). If epoxide signals remain, add 0.2 eq additional thiourea and stir for 4 more hours.

  • Purification: Partition the mixture between DCM and water. Extract the aqueous layer with DCM. Dry the combined organic layers and concentrate. Purify via flash chromatography using silica gel pre-treated with 1% Et 3​ N (Eluent: Hexanes:EtOAc 9:1).

Mechanism N1 Epoxide Intermediate N2 Nucleophilic Attack by Thiourea N1->N2 Li+ Activation N3 Isothiouronium Intermediate N2->N3 Ring Opening N4 Intramolecular Rearrangement N3->N4 Conformational Shift N5 Thiirane Product + Urea Extrusion N4->N5 Cyclization

Figure 2: Mechanistic pathway of epoxide ring-opening and thiirane extrusion.

References

  • [2] PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES (EPO Patent, Sept 30, 2020). European Patent Office.

  • [1] Spirocyclic Piperidines in Drug Discovery. PharmaBlock.

  • [3] Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. National Institutes of Health (NIH) / PMC.

Sources

Technical Support Center: Overcoming Solubility Issues with tert-Butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate (CAS: 364056-61-1). This spirocyclic building block is highly valued in medicinal chemistry as a conformationally restricted, lipophilic bioisostere [1]. However, its unique structural features—a highly lipophilic aliphatic core, an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group, and a reactive thiirane (episulfide) ring—present significant solubility and stability challenges during in vitro assays, synthetic workflows, and formulation [2].

This guide provides field-proven, mechanistically grounded protocols to help researchers achieve optimal solubilization without compromising the structural integrity of the molecule.

Part 1: Mechanistic Understanding of Solubility Liabilities

To effectively solubilize this compound, one must first understand the chemical constraints dictated by its structure. The calculated LogP is approximately 2.50, and the molecule lacks hydrogen bond donors, making it practically insoluble in pure water [3].

Furthermore, aggressive solubilization techniques (e.g., extreme pH shifts) cannot be used due to two critical liabilities:

  • Boc Group Lability: The carbamate protecting group is highly sensitive to acidic environments. Dropping the pH below 4.0 to protonate the molecule will result in Boc deprotection [4].

  • Thiirane Ring Reactivity: The 3-membered episulfide ring is susceptible to nucleophilic attack and ring-opening [5]. This strictly prohibits the use of primary amine-based biological buffers (like Tris) or strong nucleophilic cosolvents.

ChemicalLiabilities Compound tert-Butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate (Poor Aqueous Solubility) Liability1 Boc Protecting Group (Acid Sensitive) Compound->Liability1 Liability2 Thiirane Ring (Nucleophile Sensitive) Compound->Liability2 Liability3 High Lipophilicity (LogP ~2.5, No H-Donors) Compound->Liability3 Action1 Avoid pH < 5 Do not use HCl/TFA to solubilize Liability1->Action1 Action2 Avoid Tris/Amine Buffers Use HEPES or Phosphate Liability2->Action2 Action3 Require Co-solvents, Surfactants, or ASDs Liability3->Action3

Figure 1: Structural liabilities dictating solubilization strategies for the target spirocycle.

Part 2: In Vitro Assay Troubleshooting & FAQs

When preparing stock solutions for biochemical or cellular assays, researchers frequently encounter precipitation or unexpected compound degradation.

FAQ 1: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. How can I prevent this?

Cause: The "solvent-shift" effect. The compound is highly soluble in 100% DMSO, but when introduced to an aqueous environment, the local concentration of water spikes, exceeding the compound's aqueous thermodynamic solubility, leading to rapid nucleation and precipitation. Solution: Implement a step-wise dilution protocol using a non-nucleophilic surfactant or complexing agent.

Self-Validating Protocol: Step-Wise Solubilization with HP-β-CD

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Note: Ensure the DMSO is anhydrous; trace water degrades the stock over time.

  • Carrier Buffer Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM HEPES buffer (pH 7.4). HP-β-CD forms inclusion complexes with lipophilic moieties, effectively masking them from water[6].

  • Intermediate Dilution: Slowly add 10 µL of the 10 mM DMSO stock dropwise into 90 µL of the HP-β-CD carrier buffer while vortexing vigorously. This creates a 1 mM intermediate stock in 10% DMSO / 18% HP-β-CD.

  • Final Assay Dilution: Dilute the intermediate stock into your final assay buffer.

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the concentration matches the theoretical yield, ensuring no micro-precipitates have formed.

FAQ 2: I used Tris buffer to help solubilize the compound, but my LC-MS shows a mass shift after 24 hours. What happened?

Cause: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. The thiirane (episulfide) ring is highly susceptible to nucleophilic ring-opening by primary amines, leading to the formation of a mercaptoethyl-amine adduct [5]. Solution: Never use amine-containing buffers (Tris, Glycine, Ammonium Acetate) with thiirane-containing compounds. Switch to non-nucleophilic zwitterionic buffers like HEPES or inorganic buffers like Phosphate Buffered Saline (PBS) adjusted to pH 7.4.

Part 3: Formulation & In Vivo Dosing Strategies

For in vivo pharmacokinetic (PK) studies or advanced formulation, standard co-solvents may cause toxicity or precipitation upon injection. Advanced solubility enhancement techniques are required [7].

Quantitative Comparison of Formulation Strategies

Table 1 summarizes the optimal formulation strategies for tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate based on standard pharmaceutical solubilization principles [8].

Solubilization StrategyTypical Max ConcentrationBiocompatibility / RouteKey AdvantagesCritical Limitations / Cons
DMSO / PEG400 / Water (10:40:50) 1 - 5 mg/mLIV, IP, POEasy to prepare; thermodynamically stable.High DMSO can cause hemolysis; precipitation upon injection.
HP-β-CD Complexation (20% w/v) 5 - 15 mg/mLIV, POExcellent safety profile; prevents solvent-shift precipitation.Requires optimization of mixing time; bulky excipient.
Lipid-Based Delivery (SMEDDS) 10 - 25 mg/mLPOSolubilizes highly lipophilic compounds; bypasses dissolution phase [9].Complex formulation; potential interaction with the thiirane ring if reactive lipids are used.
Amorphous Solid Dispersion (ASD) > 50 mg/mL (in solid)PO (Capsule/Tablet)Maximizes apparent solubility by trapping drug in a high-energy amorphous state [10].Requires spray drying or hot-melt extrusion equipment.
Protocol: Preparing a Self-Microemulsifying Drug Delivery System (SMEDDS)

SMEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form microemulsions upon gentle agitation in aqueous media (e.g., the GI tract) [9].

  • Excipient Selection: Select non-nucleophilic components. Use Capryol 90 (oil phase), Cremophor EL (surfactant), and Transcutol HP (cosolvent) in a 20:50:30 ratio.

  • Drug Incorporation: Add tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate to the lipid mixture at 10 mg/g.

  • Homogenization: Stir the mixture at 40°C (do not exceed 50°C to prevent thermal degradation of the thiirane ring) until a clear, isotropic solution is formed.

  • Aqueous Dispersion: For dosing, dilute the lipid pre-concentrate 1:10 into water or gastric simulant. Gentle inversion will yield a transparent microemulsion (droplet size <100 nm).

FormulationDecisionTree Start Select Formulation Route InVitro In Vitro / Cellular Start->InVitro InVivoIV In Vivo (IV) Start->InVivoIV InVivoPO In Vivo (Oral) Start->InVivoPO Sol1 DMSO stock into HEPES + HP-β-CD InVitro->Sol1 Sol2 10% DMSO / 40% PEG400 / 50% Saline InVivoIV->Sol2 Sol3 Amorphous Solid Dispersion (ASD) or SMEDDS InVivoPO->Sol3

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on the experimental model.

Part 4: Synthetic Chemistry & Workup Troubleshooting

During multistep synthesis, poor solubility can lead to low yields, while improper workup conditions can destroy the molecule.

FAQ 3: I need to extract the compound from an aqueous reaction mixture, but it forms a stubborn emulsion. Can I acidify the aqueous layer to break it?

Cause: Emulsions often form due to the surfactant-like properties of partially soluble organic intermediates. Solution: Do not acidify. Lowering the pH below 4.0 will rapidly cleave the Boc protecting group [4], converting your lipophilic target into a highly water-soluble secondary amine salt, which will be lost in the aqueous layer.

  • Alternative Protocol: To break the emulsion, saturate the aqueous layer with solid NaCl (brine) to increase the ionic strength, forcing the lipophilic spirocycle into the organic phase (Salting-out effect). If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble micro-particulates stabilizing the emulsion, then separate the layers.

References

  • Zheng, Y., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. Available at:[Link]

  • NextSDS. (2025). Chemical substance information for tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate. NextSDS. Available at:[Link]

  • Synple Chem. (2025). Boc Protection and Deprotection Strategies. Synple Chem. Available at:[Link]

  • Wikipedia Contributors. (2025). Thiirane. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at:[Link]

  • Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

  • Nekkanti, V., et al. (2015). Self-microemulsifying drug delivery systems (SMEDDS). Journal of Advanced Pharmaceutical Technology & Research. Available at:[Link]

  • IJRTI. (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. International Journal for Research Trends and Innovation. Available at:[Link]

Thia-Azaspirooctane Purification Support Center: Flash Chromatography Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: April 2026

Thia-azaspirooctanes (e.g., 5-thia-2-azaspiro[3.4]octane) are emerging as highly valuable, structurally diverse spirocyclic modules in modern drug discovery ([1]). However, their purification presents a significant chromatographic challenge. The presence of the basic aza- (amine) group within the spirocyclic framework leads to strong electrostatic interactions with traditional chromatographic media.

This technical support guide provides a mechanistic approach to troubleshooting and optimizing flash chromatography for these complex basic amines, ensuring high recovery and purity without compound degradation.

Workflow: Solvent System Selection

G Start Thia-Azaspirooctane Purification Q1 Is the compound highly polar or water-soluble? Start->Q1 RP Reversed-Phase (C18) Water/MeCN + 0.1% TEA (pH > pKa + 2) Q1->RP Yes NP Normal Phase Silica Options Q1->NP No Q2 Available Stationary Phase? NP->Q2 Bare Bare Silica (Standard) DCM/MeOH + 1% NH4OH or Hex/EtOAc + 1% TEA Q2->Bare Standard Silica Amine Amine-Functionalized (KP-NH) Standard Solvents (No modifier needed) Q2->Amine Amine-Silica

Caption: Decision matrix for selecting a flash chromatography solvent system for thia-azaspirooctanes.

Section 1: Core Troubleshooting & FAQs

Q1: Why do my thia-azaspirooctanes streak across the column or fail to elute in standard Hexane/EtOAc? A1: The causality lies in an acid-base interaction. Bare silica gel is a Brønsted acid with surface silanol groups having a pKa of approximately 4.5. Thia-azaspirooctanes typically contain secondary or tertiary amines with pKa values between 8.5 and 9.5. When the basic amine encounters the acidic silica, a proton transfer occurs, ionizing the compound and tethering it to the stationary phase. This results in severe peak tailing, compound degradation, and poor recovery ([2]).

Q2: How do I choose between Triethylamine (TEA) and Ammonium Hydroxide (NH₄OH) as a mobile phase modifier? A2: Selection depends entirely on your primary solvent system's polarity:

  • TEA (1–3% v/v): Best for non-polar solvent systems like Hexane/Ethyl Acetate. TEA acts as a sacrificial base that neutralizes the acidic silanols, allowing your spirocycle to elute as a tight band ([3]).

  • NH₄OH (1–10% in MeOH): Best for highly polar systems like Dichloromethane (DCM)/Methanol. Ammonia is highly effective at displacing stubborn amines from the baseline, but it requires a sufficient concentration of methanol to remain miscible in DCM ([3]).

Q3: What is the "2 pH Rule" and how does it apply to reversed-phase purification of spirocycles? A3: The "2 pH Rule" dictates that to fully deprotonate an ionizable amine, the mobile phase pH must be adjusted to at least two units above the compound's pKa ([4]). For a thia-azaspirooctane with a pKa of 9.0, the mobile phase should be buffered to pH 11.0 (e.g., using 0.1% TEA in Water/Acetonitrile). This forces the amine into its lipophilic free-base form, significantly improving retention, resolution, and peak shape on a C18 column ([2]).

G Silica Bare Silica Surface (Acidic Silanols, pKa ~4.5) Interaction Strong Acid-Base Interaction (Proton Transfer) Silica->Interaction Amine Thia-Azaspirooctane (Basic Amine, pKa ~9) Amine->Interaction Result1 Peak Tailing & Irreversible Binding Interaction->Result1 Modifier Add TEA/NH4OH or Use KP-NH Silica Result1->Modifier Troubleshoot Neutralized Neutralized Silanols (Masked Active Sites) Modifier->Neutralized Result2 Sharp Peaks & High Recovery Neutralized->Result2

Caption: Mechanistic pathway of silanol-amine interactions and the neutralizing effect of basic modifiers.

Section 2: Quantitative Data & Solvent System Selection

Table 1: Quantitative Comparison of Solvent Systems for Basic Spirocycles

Solvent SystemModifierStationary PhaseTypical Recovery (%)Mechanism of ActionBest Application
Hexane / EtOAc 1-2% TEABare Silica70–85%Sacrificial base prevents amine protonation.Non-polar to moderately polar spirocycles.
DCM / MeOH 1% NH₄OHBare Silica65–80%Neutralizes acidic silanols (pKa ~4.5).Highly polar spirocycles.
Hexane / EtOAc NoneAmine-Silica (KP-NH)90–98%Surface pre-neutralized; eliminates acid-base interaction.Acid-sensitive or highly basic spirocycles.
Water / MeCN 0.1% TEAC18 (Reversed-Phase)85–95%Drives compound to free-base lipophilic state (pH > pKa).Water-soluble or highly ionizable spirocycles.
Section 3: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Amine-Functionalized Normal Phase Chromatography

Using amine-functionalized silica (e.g., KP-NH) eliminates the need for basic modifiers in the mobile phase, simplifying post-purification evaporation and preventing compound hydrolysis ([5]).

  • Pre-Screening & Validation: Run a 2D TLC on amine-functionalized TLC plates using a Hexane/EtOAc gradient. Validation Check: If the spot remains tight and perfectly off the diagonal in the second dimension, the compound is stable and suitable for this stationary phase.

  • Column Equilibration: Equilibrate an amine-functionalized flash column with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dry load the crude thia-azaspirooctane onto Celite (1:2 mass ratio). This prevents the band spreading typically caused by the high polarity of the crude reaction mixture.

  • Gradient Elution: Run a shallow, optimized gradient from 0% to 50% EtOAc over 10 CVs.

  • Post-Run Validation: Analyze the collected fractions via LC-MS. Validation Check: Confirm the presence of the intact spirocycle mass [M+H]+ without the presence of degradation products, validating the absence of acid-catalyzed ring opening.

Protocol B: High-pH Reversed-Phase Chromatography

When normal phase fails due to extreme polarity, reversed-phase chromatography utilizing the "2 pH Rule" is required.

  • pKa Calculation & Validation: Calculate the exact pKa of the spirocyclic amine using predictive software. Validation Check: Validate the target mobile phase pH by ensuring it is exactly 2 units above the calculated pKa (e.g., target pH 11 for a pKa of 9).

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% TEA) and Solvent B (Acetonitrile + 0.1% TEA). Verify the pH of Solvent A using a calibrated pH meter to ensure it meets the pH > 11 threshold.

  • Column Equilibration: Equilibrate a C18 flash column with 5 CVs of 5% Solvent B.

  • Elution: Apply the sample via liquid injection (dissolved in a minimal amount of DMSO). Run a gradient from 5% B to 100% B over 12 CVs.

  • Recovery Validation: Pool the UV-active fractions and evaporate under reduced pressure. Weigh the recovered free-base amine and perform quantitative NMR (qNMR). Validation Check: Confirm >95% purity and the complete absence of residual TEA signals in the NMR spectrum.

References
  • Title: Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes Source: ACS Organic Letters URL: [Link]

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: Solvent Systems for Flash Column Chromatography Source: University of Rochester URL: [Link]

  • Title: Ionizable compound purification using reversed-phase flash column chromatography Source: Biotage URL: [Link]

  • Title: Organic Amine Flash Purification Using A Novel Stationary Phase Source: Biotage URL: [Link]

Sources

Optimizing reaction temperature for spirocyclic scaffold functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Temperature for High-Fsp³ Scaffolds Curated By: Senior Application Scientist, Chemical Development

Welcome to the Technical Support Center. Spirocyclic scaffolds are critical in modern drug discovery for their ability to improve physicochemical properties and escape "flatland." However, the inherent ring strain and complex 3D architecture of spirocycles make their late-stage functionalization highly sensitive to thermal conditions.

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality, quantitative data, and validated protocols to help you troubleshoot temperature-dependent failures (e.g., ring-opening, poor stereocontrol, or stalled kinetics) during cross-coupling and C-H activation workflows.

I. Mechanistic Logic: The Causality of Temperature Control

When functionalizing spirocycles, temperature is not merely a kinetic accelerator; it is a strict thermodynamic gatekeeper.

  • At sub-optimal low temperatures: Highly reactive intermediates (like carbenes) lack the activation energy for intramolecular insertion, defaulting to diffusion-controlled intermolecular side reactions (e.g., dimerization)[1].

  • At sub-optimal high temperatures: The thermal energy overcomes the conformational rigidity of the spirocycle. This allows the system to access transition states for degradation pathways, such as β-hydride elimination or ring-opening, outcompeting the desired cross-coupling[2].

G A Identify Spirocyclic Functionalization Strategy B Assess Scaffold Stability (Ring Strain, Stereocenters) A->B C Initial Screen: Room Temp (20-25 °C) B->C D Incomplete Conversion? Increase to 50-100 °C C->D Low Kinetics E Degradation / Byproducts? Decrease Temp or Electro-couple C->E Poor Selectivity F Optimal Yield & dr Achieved C->F e.g., Electroreduction D->F e.g., Rh(III) Catalysis E->F e.g., Carbene Trapping

Fig 1. Decision matrix for temperature optimization in spirocycle functionalization workflows.

II. Troubleshooting FAQs

Q1: I am performing a Pd-catalyzed cross-coupling on a spirocyclic cyclobutane, but I am isolating alkylidene byproducts instead of the target trans-spirocycle. Why? A1: You are likely running the reaction too hot. Elevated temperatures (e.g., 80 °C) accelerate β-hydride elimination from the cyclobutane ring of the Pd(II) intermediate[2]. β-hydride elimination requires a syn-coplanar arrangement. At lower temperatures (50 °C), the rigid spirocyclic conformation restricts this alignment, allowing the slower transmetalation and reductive elimination steps to predominate. Action: Lower your reaction temperature to 50 °C. This has been proven to suppress β-hydride elimination, restoring yields to >84% and diastereomeric ratios (dr) to >20:1[2].

G A Spirocyclic Precursor + Pd(0) B Pd(II) Intermediate (Oxidative Addition) A->B Room Temp C Desired Trans-Spirocycle (Reductive Elimination) B->C 50 °C (Optimal) D Alkylidene Byproduct (Beta-Hydride Elimination) B->D 80 °C (Thermal Degradation)

Fig 2. Temperature-dependent bifurcation in Pd-catalyzed spirocyclobutane functionalization.

Q2: My catalyst-free photoinduced carbene C-H insertion for spiro-β-lactones is yielding azines and dimers at -78 °C. Shouldn't lower temperatures stabilize the intermediate? A2: While low temperatures stabilize ground states, they trap this specific reaction kinetically. The carbene generated via blue light is highly reactive. Intramolecular C-H insertion to form the spirocycle has a specific activation energy barrier. At -78 °C, the system lacks the thermal energy to cross this barrier. Consequently, the carbenes collide and dimerize—a diffusion-controlled intermolecular process with a near-zero activation energy[1]. Action: Raise the temperature to 50 °C. This provides the thermodynamic push required for the desired intramolecular C-H insertion to outcompete intermolecular quenching[1].

G A α-Diazo Ester + Blue Light B Reactive Carbene Intermediate A->B Catalyst-Free C Azine / Dimers (Intermolecular) B->C -78 °C (Kinetic Trapping) D Complex Mixture (Partial Insertion) B->D 20 °C (Competing Pathways) E Spiro-β-lactone (Intramolecular C-H Insertion) B->E 50 °C (Thermodynamic Control)

Fig 3. Effect of temperature on photoinduced carbene C-H insertion for spiro-β-lactone synthesis.

Q3: My Rh(III)-catalyzed spiroannulation is stalling with incomplete conversion. Should I increase the temperature? A3: Yes. The functionalization of unactivated C-H bonds via Rh(III) catalysis requires significant thermal energy to overcome the high activation barrier of the concerted metalation-deprotonation (CMD) step[3]. Room temperature is insufficient to break stable C(sp²)-H or C(sp³)-H bonds. Action: Elevate the reaction temperature to 80-100 °C in a sealed vial using 1,2-dichloroethane (DCE) or tert-amyl alcohol as the solvent[3].

Q4: I need to perform a cross-coupling on a highly temperature-sensitive spiro-stereocenter that degrades above 30 °C. What are my options? A4: Traditional transition-metal cross-coupling requires heat to drive oxidative addition or transmetalation. To bypass this, switch to electroreductive cross-coupling. By using a sacrificial Zn anode and electrical current, you can generate radical anion intermediates from N-heteroarenes and carbonyls at room temperature (25 °C)[4]. This circumvents thermal activation barriers entirely, preserving delicate spirocyclic architectures that would otherwise degrade or epimerize[4].

III. Quantitative Data Presentation

Use the following table to benchmark your initial temperature screening based on the specific functionalization class.

Reaction ClassTarget ScaffoldOptimal TempSub-Optimal Temp (Observation)Ref
Pd-Catalyzed Cross-Coupling Spirocyclic Cyclobutanes50 °C 80 °C (Yield drops to 58%; dr falls to 6:1 due to β-hydride elimination)[2]
Photoinduced Carbene C-H Insertion Spiro-β-lactones50 °C -78 °C (0% target yield; 50% azine / 46% dimer formation)[1]
Rh(III)-Catalyzed Spiroannulation Tetrahydroquinoline Spirocycles80-100 °C < 80 °C (Incomplete conversion; stalled CMD step)[3]
Electroreductive Cross-Coupling Spirocyclic Vicinal Amino Alcohols25 °C (RT) N/A (Method specifically designed to avoid thermal degradation)[4]
IV. Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind critical steps is explicitly stated so you can safely adapt the methodology to your specific spirocyclic substrates.

Protocol A: Trans-Selective Pd-Catalyzed Synthesis of Spirocyclic Cyclobutanes[2]

Objective: Prevent β-hydride elimination by strict thermal control.

  • Preparation: In an argon-filled glovebox, charge an oven-dried vial with the Pd precatalyst (5 mol%) and base (e.g., Cs₂CO₃ or t-BuONa, 1.5 equiv).

    • Causality: Strict exclusion of oxygen prevents the premature oxidation of the active Pd(0) species, which is critical for turning over sterically hindered spiro-substrates.

  • Solvent Addition: Add anhydrous solvent (toluene is optimal) and the aryl bromide coupling partner (1.0 equiv). Stir for 5 minutes.

  • Substrate Addition & Heating: Add the α,α-dialkylcrotylhydrazone (1.2 equiv). Seal the vial, remove it from the glovebox, and heat strictly to 50 °C for 48 hours.

    • Causality: Do not exceed 50 °C. At 80 °C, thermal ring-puckering allows the intermediate to achieve the syn-coplanar geometry required for β-hydride elimination, destroying the spirocycle.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate under reduced pressure before flash chromatography.

Protocol B: Temperature-Regulated Photoinduced Carbene C-H Insertion[1]

Objective: Overcome the C-H insertion activation barrier without metal catalysts.

  • Reaction Setup: In an oven-dried quartz or borosilicate reaction tube, dissolve the α-diazo ester (0.1 mmol) in anhydrous dichloromethane (DCM).

  • Concentration Control: Dilute the mixture to a final concentration of 0.05 M.

    • Causality: High dilution increases the mean free path between reactive carbene intermediates, statistically disfavoring intermolecular dimerization and favoring intramolecular C-H insertion.

  • Irradiation & Heating: Irradiate the mixture with blue LEDs while simultaneously heating the reaction block to 50 °C .

    • Causality: Blue light is required to extrude N₂ and generate the metal-free carbene. The 50 °C thermal input provides the exact thermodynamic energy required to cross the intramolecular C-H insertion barrier.

  • Monitoring: Monitor via TLC. The diazo compound should be completely consumed within 1-2 hours. Evaporate the DCM and purify via silica gel chromatography.

Protocol C: Room-Temperature Electroreductive Cross-Coupling[4]

Objective: Functionalize highly thermo-sensitive spirocycles.

  • Cell Setup: Equip an undivided electrochemical cell with a sacrificial Zinc (Zn) anode and a graphite plate cathode.

    • Causality: The Zn anode leeches Zn²⁺ into the solution, which acts as a mild Lewis acid to activate the carbonyl partner without requiring heat.

  • Reaction Mixture: Add the N-heteroarene (1.0 equiv), ketone/aldehyde (1.5 equiv), and supporting electrolyte (e.g., n-Bu₄NBF₄) in DMF.

  • Electrolysis: Conduct the reaction at room temperature (25 °C) under a constant current of 8 mA for 12 hours.

    • Causality: The electrical current reduces the substrates to radical anions, allowing C-C bond formation to proceed rapidly at 25 °C, preserving the structural integrity of delicate spiro-stereocenters.

V. References
  • Photoinduced Temperature-Regulated Selective Carbene C–H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams | Organic Letters Source: acs.org URL:

  • Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes Using α,α-Dialkylcrotyl- and Allylhydrazones | Journal of the American Chemical Society Source: acs.org URL:

  • Application Notes and Protocols for Functionalization Strategies of Spirocyclic Frameworks Source: benchchem.com URL:

  • Room Temperature Construction of Vicinal Amino Alcohols via Electroreductive Cross-Coupling of N-Heteroarenes and Carbonyls | Journal of the American Chemical Society Source: acs.org URL:

Sources

Technical Support Center: Stability & Handling of Boc-Protected Spirocycles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. As spirocyclic scaffolds (such as spiro[3.3]heptanes and spiro-azetidines) become increasingly critical in modern drug discovery, understanding their long-term storage and stability is paramount. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group is a standard strategy to mask reactive amines, but the unique ring strain of spirocycles introduces specific handling challenges.

This guide synthesizes field-proven insights with mechanistic chemical logic to help you troubleshoot degradation issues, establish self-validating storage protocols, and ensure the integrity of your synthetic pipelines.

Part 1: The Causality of Boc-Spirocycle Stability

To effectively store and manipulate these compounds, we must first understand the causality behind their stability profile.

The Boc group is highly valued because its stability is predictable. In basic or nucleophilic environments, the nitrogen atom's lone pair of electrons resonates with the carbonyl group, significantly reducing the electrophilicity of the carbamate carbon[1]. Furthermore, the bulky tert-butyl group provides immense steric hindrance, physically blocking nucleophilic attack[1].

However, spirocycles possess inherent ring strain[2]. While the Boc group dampens the basicity of the amine (preventing auto-catalytic degradation of the spiro-junction), any unintended cleavage of the Boc group can expose the strained ring system to hydrolytic opening or polymerization. Therefore, maintaining the integrity of the Boc group is not just about protecting the amine—it is about preserving the entire spirocyclic architecture.

Mechanism BocAmine Boc-Spirocycle (Stable) Protonation Protonation of Carbonyl Oxygen BocAmine->Protonation Trace Acid (e.g., Silica) Cleavage t-Butyl-Oxygen Bond Cleavage Protonation->Cleavage Intermediates t-Butyl Cation + Carbamic Acid Cleavage->Intermediates Products Free Amine + CO2 + Isobutylene Intermediates->Products Decarboxylation

Caption: Acid-catalyzed Boc deprotection mechanism highlighting intermediate formation and decarboxylation.

Part 2: Troubleshooting & FAQs

Q: What are the definitive long-term storage conditions for Boc-protected spirocycles, and why? A: To guarantee structural integrity for >6 months, adhere strictly to the following parameters:

  • Temperature (2–8°C or -20°C): The Boc group is thermally labile at elevated temperatures. Prolonged exposure to heat can trigger the thermal elimination of the tert-butyl group[3]. Refrigeration minimizes this kinetic pathway.

  • Atmosphere (Argon/Nitrogen): Atmospheric moisture can drive slow hydrolytic degradation, while ambient carbon dioxide can react with any trace free amine to form insoluble carbamate salts[3]. Storing under an inert gas eliminates these variables.

  • Light Protection: Store in amber vials. While Boc groups are not highly photolabile, complex spirocyclic scaffolds can undergo slow photolytic degradation over time[3].

Q: I observed free amine formation after purifying my Boc-spirocycle on silica gel. What caused this? A: This is a classic case of unintended acid-catalyzed cleavage. Silica gel possesses a weakly acidic surface profile. When Boc-protected compounds are concentrated or stored after column chromatography without immediate neutralization, this trace acidity protonates the carbamate carbonyl, initiating the slow cleavage of the tert-butyl-oxygen bond[4].

  • Troubleshooting Fix: Always quench silica-purified fractions with a drop of triethylamine (TEA) prior to concentration, or utilize base-washed silica for highly sensitive spiro-azetidines.

Q: During intentional Boc deprotection, I am seeing alkylated spirocycle byproducts on my LC-MS. How do I prevent this? A: The acid-catalyzed deprotection of a Boc group generates a highly reactive tert-butyl carbocation intermediate[1]. If your spirocycle contains electron-rich heteroatoms or aromatic rings, this cation acts as an electrophile, leading to irreversible tert-butyl alkylation[5].

  • Troubleshooting Fix: Incorporate a carbocation scavenger into your deprotection cocktail (e.g., triisopropylsilane (TIPS) or water) to quench the tert-butyl cation before it reacts with your substrate[5].

StabilityWorkflow Start Boc-Protected Spirocycle Storage Optimal Storage (2-8°C, Ar/N2, Dark) Start->Storage Standard Protocol Stress Forced Degradation (QC Testing) Start->Stress Validation Stable Intact Molecule (Stable) Storage->Stable Maintained Acid Acidic Exposure (pH < 4) Stress->Acid Heat Thermal Stress (> 60°C) Stress->Heat Deprotect Boc Cleavage (Free Amine + CO2) Acid->Deprotect Acid Hydrolysis Heat->Deprotect Thermal Elimination RingOpen Spiro Ring Degradation Heat->RingOpen Strain Release

Caption: Logical workflow mapping storage conditions and degradation pathways of Boc-spirocycles.

Part 3: Self-Validating Experimental Protocols

Trustworthy science relies on self-validating systems. Do not assume your storage conditions are perfect; prove it through controlled methodologies.

Protocol 1: Forced Degradation & Stability Profiling

Use this protocol to establish the baseline stability of a newly synthesized Boc-spirocycle batch.

  • Sample Preparation: Prepare three 1 mg/mL solutions of the Boc-spirocycle in LC-MS grade Acetonitrile/Water (50:50).

  • Self-Validation Checkpoint (Zero-Timepoint): Inject the baseline sample into the LC-MS immediately. Logic: If the Zero-Timepoint shows >0.5% free amine, your starting material is already compromised. Re-purify before proceeding.

  • Stress Application:

    • Sample A (Control): Store at 2–8°C in the dark.

    • Sample B (Thermal Stress): Heat to 80°C in a sealed vial for 24 hours[3].

    • Sample C (Acidic Stress): Add 0.1% Trifluoroacetic acid (TFA) and leave at room temperature for 4 hours[1].

  • Analysis: Analyze all samples via LC-MS using a UV detector (215 nm or 254 nm) and mass spectrometer.

  • Data Interpretation: Quantify the decrease in the parent compound peak area relative to the control. The appearance of a mass corresponding to [M - 100 Da] confirms Boc cleavage, while other masses indicate spirocyclic ring degradation.

Protocol 2: Controlled Boc Deprotection with Scavengers

When you are ready to utilize the spirocycle, use this protocol to safely remove the Boc group without inducing side reactions.

  • Preparation: Dissolve the Boc-spirocycle (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an Argon atmosphere.

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 2.0 mmol) and Water (2.0 mmol) to the solution. Logic: These act as sacrificial nucleophiles to trap the tert-butyl cation[5].

  • Acid Addition: Cool the mixture to 0°C. Slowly add Trifluoroacetic Acid (TFA, 5.0 mL) dropwise to prevent exothermic ring-opening.

  • Self-Validation Checkpoint (Reaction Monitoring): After 1 hour, check the reaction via TLC or LC-MS. Logic: The disappearance of the starting material must quantitatively match the appearance of the product mass minus 100 Da. If a mass of[M + 56] appears, tert-butyl alkylation has occurred, indicating you need a higher concentration of scavengers[5].

  • Workup: Concentrate the mixture under reduced pressure (keeping the water bath <30°C to protect the newly freed spirocycle). Neutralize immediately with a basic resin or saturated NaHCO3 before downstream use.

Part 4: Quantitative Data Summary

The following table summarizes the expected stability metrics of typical Boc-protected spirocycles under various environmental conditions, compiled from forced degradation studies.

Stress ConditionTemperatureAtmosphereTimeframeExpected Boc Cleavage (%)Spiro Ring Integrity
Optimal Storage 2–8°CArgon / N26 Months< 0.5%Intact
Ambient Benchtop 20–25°CAmbient Air136 Hours~ 5.0%Minor Hydrolysis
Thermal Stress 80°CSealed24 Hours> 30.0%High Risk of Opening
Acidic Stress 20°C0.1% TFA4 Hours10.0 - 40.0%Intact (as salt)
Strong Acid 20°C50% TFA1 Hour> 99.0%Intact (as salt)

Part 5: References

  • Title: Temperature-Controlled Conversion of Boc-Protected Methylene Blue Source: d-nb.info URL: [Link]

  • Title: Spirocyclic azetidines for drug discovery: Novel Boc-protected 7'H... Source: mathnet.ru URL:[Link]

Sources

Validation & Comparative

A Comparative Guide for Medicinal Chemists: Tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate vs. Traditional Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, celebrated for its prevalence in a vast array of FDA-approved drugs.[1][2] Its synthetic tractability and ability to modulate physicochemical properties have cemented its status as a "privileged scaffold."[1][3] However, the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven chemists to explore beyond traditional, often-flat cyclic systems. This guide provides an in-depth comparison of a modern, three-dimensional scaffold, tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate, with its traditional monocyclic piperidine counterparts, offering researchers objective data and experimental insights to guide scaffold selection in drug discovery programs.

Structural and Conformational Analysis: Embracing the Third Dimension

The fundamental difference between these two scaffolds lies in their topology. Traditional piperidines are monocyclic and exist in a dynamic equilibrium of chair conformations. While this flexibility can be advantageous, it can also introduce an entropic penalty upon binding to a biological target.

In contrast, spirocycles, by definition, consist of two rings fused at a single quaternary carbon atom.[4] This unique arrangement locks the molecule into a rigid, three-dimensional conformation. The tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate scaffold, featuring a piperidine ring fused with a thiirane ring, exemplifies this principle.

This inherent three-dimensionality is a key advantage.[5][6] It increases the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with higher clinical success rates.[4] The rigid structure allows for the precise projection of substituents into three-dimensional space, enabling more specific and potentially stronger interactions with protein binding pockets.[7]

Diagram: Structural Comparison

G cluster_0 Traditional Piperidine Scaffold cluster_1 tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate a Monocyclic & Flexible b Chair Conformations a->b Allows conformational adaptation c Spirocyclic & Rigid d Defined 3D Geometry c->d Pre-organizes substituents for target binding

Caption: Conformational flexibility of piperidine vs. the rigid 3D structure of the spirocycle.

Comparative Physicochemical and Pharmacokinetic Profiles

The introduction of a spirocyclic core, particularly one containing a heteroatom like sulfur, can significantly modulate a molecule's drug-like properties. Spirocyclic scaffolds often lead to improved physicochemical and pharmacokinetic profiles compared to their traditional piperidine analogues.[4][8][9]

PropertyTraditional Piperidine Scaffoldstert-butyl 1-thia-6-azaspiro[2.5]octane & AnaloguesRationale for Difference
Lipophilicity (LogP/LogD) Highly variable, can be high.Generally lower LogD values.[4]The rigid, polarizable nature of the spiro-thiirane moiety can increase polarity and reduce lipophilicity.
Aqueous Solubility Can be a challenge for substituted piperidines.Often demonstrates superior aqueous solubility.[7][8]Increased sp3 character and the presence of heteroatoms disrupt crystal packing and improve solvation.
Metabolic Stability The piperidine ring itself is relatively stable, but substituents can be sites of metabolism.[1][3]Potentially increased metabolic stability.[4][8][10]The quaternary spiro-carbon and adjacent atoms are sterically hindered, blocking common sites of CYP450-mediated oxidation.
Target Selectivity Can be promiscuous due to conformational flexibility.Can lead to higher selectivity.[5]The well-defined orientation of functional groups allows for more precise interactions with the intended target, reducing off-target effects.

A notable example from the literature involved the replacement of a morpholine (a close analogue of piperidine) with various azaspirocycles in a series of melanin-concentrating hormone receptor 1 (MCHr1) antagonists. This modification led to lower LogD values and improved metabolic stability.[4] Similarly, replacing the piperidine ring in the local anesthetic bupivacaine with spirocyclic alternatives resulted in analogues with reduced cardiotoxicity.[11]

Synthesis and Accessibility

A critical consideration for any scaffold is its ease of synthesis and potential for diversification.

  • Traditional Piperidines: A wealth of synthetic methods exists for piperidines, with the hydrogenation of substituted pyridines being a common and scalable approach.[12][13] This makes them highly accessible and cost-effective for library synthesis.

  • tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate: The synthesis of this spirocycle is more complex, often involving multi-step sequences. One potential route involves the cyclopropanation of an exocyclic N-heterocycle.[14] While more challenging, recent advances in synthetic methodology, including enzymatic and flow-chemistry approaches, are making novel spirocycles more accessible.[15][16][17] The development of stereodivergent enzymatic platforms for creating azaspiro[2.y]alkanes is particularly promising for accessing chiral variants with high precision.[14]

Experimental Protocols

To provide practical guidance, this section details a representative synthesis for the spirocyclic scaffold and a standard protocol for evaluating a key pharmacokinetic parameter.

Protocol 1: Illustrative Synthesis of an Azaspiro[2.5]octane Core

This protocol is a conceptual illustration based on modern synthetic strategies for spirocyclization.

  • Preparation of the Precursor: Start with a suitable piperidine-based precursor, such as N-Boc-4-piperidone.

  • Olefin-forming Reaction: Convert the ketone to an exocyclic methylene group via a Wittig or similar olefination reaction. This creates the substrate for cyclopropanation.

  • Thiirane Formation (Sulfur Ylide Reaction): React the exocyclic olefin with a sulfur ylide (e.g., generated from trimethylsulfonium iodide and a strong base). The ylide attacks the double bond to form the three-membered thiirane ring, completing the spirocyclic core.

  • Purification: The final product, tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate, is purified using column chromatography on silica gel.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This is a standard high-throughput screen to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes.[18][19][20]

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1 µM working solution of the test compound (e.g., the spirocycle or piperidine analogue) in a 100 mM potassium phosphate buffer (pH 7.4).[21]

  • Incubation: In a 96-well plate, combine the test compound solution with the HLM (final protein concentration of 0.5-1.0 mg/mL).[21] Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM) to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant from each well by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Diagram: Metabolic Stability Workflow

G cluster_workflow HLM Metabolic Stability Assay cluster_sampling Time-Course Sampling prep 1. Prepare Reagents (Compound, HLM, Buffer) incubate 2. Pre-incubate at 37°C prep->incubate initiate 3. Initiate with NADPH incubate->initiate t0 T=0 min initiate->t0 Sample t5 T=5 min initiate->t5 Sample t15 T=15 min initiate->t15 Sample t30 T=30 min initiate->t30 Sample t60 T=60 min initiate->t60 Sample quench 4. Quench with Acetonitrile + Internal Standard t60->quench analyze 5. Centrifuge & Analyze (LC-MS/MS) quench->analyze calculate 6. Calculate t½ and Clint analyze->calculate

Caption: Workflow for a typical in vitro metabolic stability assay.

Conclusion and Strategic Recommendations

The choice between a traditional piperidine scaffold and a novel spirocycle like tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate is a strategic one, dictated by the specific goals of the drug discovery project.

  • Choose Traditional Piperidines for:

    • Early-stage exploration and library synthesis: Their synthetic accessibility allows for rapid generation of analogues to establish initial structure-activity relationships (SAR).

    • Projects where flexibility is key: When the target binding pocket is not well-defined, the conformational adaptability of a piperidine may be beneficial.

  • Choose Spirocyclic Scaffolds for:

    • Lead optimization: When aiming to improve properties like solubility, metabolic stability, and selectivity.[4][7]

    • Navigating crowded IP space: The novelty of spirocyclic structures can offer a clear path to new intellectual property.[5][7]

    • Structure-based drug design: When a high-resolution crystal structure of the target is available, the rigid framework allows for precise, rational design of interactions.

Ultimately, the rise of spirocyclic scaffolds does not render the traditional piperidine obsolete. Instead, it enriches the medicinal chemist's toolkit. By understanding the distinct advantages and challenges of each, researchers can make more informed decisions, accelerating the discovery of safer and more effective medicines.

References

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • OA Monitor Ireland. The use of spirocyclic scaffolds in drug discovery. [Link]

  • PubMed. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • White Rose Research Online. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Di, L., & Kerns, E. H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current protocols in pharmacology, Chapter 7, Unit 7.7. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Thieme. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Wikipedia. Piperidine. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ResearchGate. (2025, October 18). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • PubChem. tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate. [Link]

  • SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. Tert-Butyl 1-oxa-6-azaspiro[2.5] acetane-6-carboxylate. [Link]

  • MDPI. (2021, July 14). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(14), 4268. [Link]

  • ChemRxiv. (2025, January 5). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • ResearchGate. (2025, August 10). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. [Link]

  • MDPI. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Chemdad. 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. [Link]

  • Google Patents. Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

  • OA Monitor Ireland. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. [Link]

  • PubMed. (2017, January 20). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

Sources

A Comparative Guide to Validating HPLC-UV Methods for the Purity of tert-Butyl 1-Thia-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the purity assessment of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate. As a unique spirocyclic molecule, this compound presents distinct analytical challenges, necessitating robust methods to control both process-related impurities and potential stereoisomers. We delve into the validation of two orthogonal methods: a reversed-phase HPLC method for quantifying related substances and a chiral HPLC method for determining enantiomeric purity. This document is structured to provide researchers, scientists, and drug development professionals with the causal logic behind experimental design, detailed validation protocols, and comparative data, all grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for a Spirocyclic Building Block

Tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate is a heterocyclic compound of increasing interest as a building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold is a desirable feature for designing novel therapeutic agents with specific pharmacological profiles. The purity of such a key starting material is paramount, as impurities can have a profound impact on the safety and efficacy of the final drug product.

The analytical challenge is twofold. First, like any synthetic molecule, it may contain process-related impurities such as starting materials, by-products, and reagents. Second, the spirocyclic carbon atom is a stereocenter, meaning the compound exists as a pair of enantiomers. Unless a stereospecific synthesis is employed, the material will be a racemate. Controlling enantiomeric purity is often a critical quality attribute.

This guide will systematically compare two essential HPLC-UV methods designed to address these distinct purity aspects, validating them according to the rigorous standards set by regulatory bodies like the FDA and EMA, based on ICH guidelines.[1][2][3]

The Regulatory Framework: A Foundation of Trust

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] The ICH guideline Q2(R2) provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[1][2][6][7] This guide adheres to these principles to establish the trustworthiness and scientific validity of the described methods. The validation protocol should be established before the study, and all results summarized in a validation report.[7]

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (per ICH Q2) cluster_2 Phase 3: Lifecycle Management Dev Define Analytical Target Profile (ATP) Screen Screen Columns, Mobile Phases, pH Dev->Screen Optimize Optimize Critical Method Parameters Screen->Optimize Spec Specificity (Forced Degradation) Optimize->Spec Final Method Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness LoD->Rob Routine Routine Use Rob->Routine Validated Method Transfer Method Transfer Routine->Transfer Reval Change Control & Revalidation Transfer->Reval

Caption: High-Level Workflow for HPLC Method Validation.

Comparative Method Development Strategy

The selection of chromatographic conditions is driven by the physicochemical properties of the analyte and the specific question the method is intended to answer. Here, we require two distinct methods.

  • Method A (Achiral): Quantifying Process-Related Impurities. The goal is to separate the main compound from other structurally different molecules. A reversed-phase (RP) C18 column is the workhorse for this application due to its versatility in separating compounds of moderate polarity. A gradient elution is chosen to ensure that impurities with a wide range of polarities can be resolved and eluted efficiently.

  • Method B (Chiral): Quantifying the Enantiomeric Impurity. Enantiomers have identical physical properties in an achiral environment, making their separation on a C18 column impossible.[8] This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[9] Polysaccharide-based CSPs are highly successful for a broad range of compounds and are selected here.[8][10] Chiral separations are often performed in normal-phase or polar organic modes to enhance the specific interactions required for separation.

ParameterMethod A: Reversed-Phase (Achiral)Method B: Chiral
Objective Purity (Related Substances)Enantiomeric Purity
Column C18, 4.6 x 150 mm, 3.5 µmChiralpak® IA (Immobilized Amylose), 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: n-HexaneB: Ethanol (90:10, v/v)
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
UV Wavelength 220 nm220 nm
Column Temp. 30 °C25 °C
Injection Vol. 10 µL10 µL
Diluent Acetonitrile/Water (50:50)n-Hexane/Ethanol (90:10)

Forced Degradation: A Test of Specificity and Stability

A crucial requirement for a purity-indicating method is that it must be able to separate the active pharmaceutical ingredient (API) from any degradation products.[11] Forced degradation (or stress testing) studies are designed to intentionally degrade the sample to evaluate the specificity of the method.[12][13] According to ICH Q1A(R2), this involves exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light.[12]

cluster_stress Stress Conditions API API Sample (tert-Butyl 1-thia-6-azaspiro [2.5]octane-6-carboxylate) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxid Oxidation (3% H2O2, RT) API->Oxid Therm Thermal (80°C Dry Heat) API->Therm Photo Photolytic (ICH Q1B Light) API->Photo Analysis Analyze Stressed Samples by HPLC-UV Method A Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Outcome Confirm Peak Purity (PDA Detector) & Resolution > 2 for all peaks Analysis->Outcome

Caption: Logical Flow of a Forced Degradation Study.

Protocol: Forced Degradation Study
  • Preparation: Prepare solutions of the API at approximately 1 mg/mL in the diluent.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the API solution (final concentration 0.1 M HCl). Heat at 60°C for 4 hours. Cool, neutralize with an equivalent amount of NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the API solution (final concentration 0.1 M NaOH). Heat at 60°C for 2 hours. Cool, neutralize with an equivalent amount of HCl, and dilute to the target concentration.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the API solution (final concentration 3% H₂O₂). Store at room temperature for 24 hours. Dilute to the target concentration.

  • Thermal Degradation: Expose the solid API powder to 80°C in a dry oven for 48 hours. Dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid API powder to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B. Dissolve and dilute to the target concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using Method A. Use a photodiode array (PDA) detector to assess peak purity.

Expected Results

The goal is to achieve 5-20% degradation of the active ingredient.[12] The chromatograms for Method A should show that all degradation peaks are well-resolved from the main API peak (Resolution > 2.0), and the peak purity analysis should confirm that the main API peak is spectrally homogeneous. This demonstrates the method is "stability-indicating."

Method Validation: Performance Characteristics

The following sections detail the validation protocols and present comparative acceptance criteria and hypothetical data for both Method A and Method B.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte or its impurities.

    • For Method A, analyze the results from the forced degradation study to demonstrate separation from all degradants.

    • For Method B, inject a sample of the pure (S)-enantiomer (if available) and the racemic mixture to confirm the identity of each peak and the method's ability to separate them.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Method A (Impurities): Prepare a series of at least five concentrations from the Limit of Quantitation (LOQ) to 150% of the specification limit for a typical impurity (e.g., 0.05% to 0.225% relative to a 1 mg/mL API solution).

    • Method B (Enantiomeric Impurity): Prepare a series of at least five concentrations of the undesired enantiomer, spiking it into the desired enantiomer. The range should cover from the LOQ to 150% of the specification limit (e.g., from 0.05% to 1.5%).

    • Inject each concentration in triplicate.

    • Plot the average peak area versus concentration and perform a linear regression analysis.

ParameterMethod A (Related Substances)Method B (Enantiomeric Purity)
Range LOQ to 150% of impurity spec.LOQ to 150% of enantiomer spec.
Correlation Coefficient (r²) ≥ 0.998≥ 0.998
y-intercept Report (should be close to zero)Report (should be close to zero)
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.

  • Protocol:

    • Prepare samples of the API (or desired enantiomer for Method B) spiked with known amounts of the impurities (or undesired enantiomer) at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery of the spiked impurity.

ParameterMethod A (Related Substances)Method B (Enantiomeric Purity)
Spike Levels 3 levels (e.g., 0.1%, 0.15%, 0.2%)3 levels (e.g., 0.5%, 1.0%, 1.5%)
Replicates n=3 at each leveln=3 at each level
Acceptance Criteria 90.0% - 110.0% Recovery95.0% - 105.0% Recovery
Precision

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples of the API spiked with impurities (or the undesired enantiomer) at the 100% specification level.

      • Analyze these samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies and calculate the cumulative %RSD.

ParameterMethod A (Related Substances)Method B (Enantiomeric Purity)
Repeatability (n=6) %RSD ≤ 10.0%%RSD ≤ 5.0%
Intermediate Precision %RSD ≤ 15.0%%RSD ≤ 7.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5]

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.

    • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 15%).

ParameterMethod A (Related Substances)Method B (Enantiomeric Purity)
LOD (S/N Ratio) ~ 3:1~ 3:1
LOQ (S/N Ratio) ~ 10:1~ 10:1
Precision at LOQ %RSD ≤ 15.0%%RSD ≤ 15.0%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Identify critical method parameters (e.g., flow rate, column temperature, mobile phase composition).

    • Vary each parameter slightly (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic component ±2%).

    • Analyze a system suitability sample under each condition and evaluate the impact on resolution, retention time, and peak area.

Parameter VariedMethod A (Reversed-Phase)Method B (Chiral)
Flow Rate (±10%) Resolution > 2.0Resolution > 1.8
Column Temp (±2°C) Resolution > 2.0Resolution > 1.8
% Organic (±2%) Resolution > 2.0Resolution > 1.8

Conclusion

This guide has detailed the validation of two distinct, fit-for-purpose HPLC-UV methods for assessing the purity of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate.

  • Method A (Reversed-Phase) is a validated, stability-indicating method suitable for the routine quality control of process-related impurities. Its specificity was confirmed through comprehensive forced degradation studies.

  • Method B (Chiral) is a validated method capable of accurately and precisely quantifying the enantiomeric purity, a critical quality attribute for this stereoisomeric compound.

A combination of these two methods provides a comprehensive analytical package to ensure the quality, safety, and consistency of this important synthetic building block. The application of a systematic, guideline-driven validation process, as outlined by ICH, is non-negotiable in the pharmaceutical industry to ensure data integrity and regulatory compliance.

References

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • FDA. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • FDA. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • K. Swamy, et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • SGS. (n.d.). Forced Degradation Testing. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • Naila Kanwal. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Mass spectrometry fragmentation patterns: thia-azaspirooctane vs azaspirooctane

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Profiling: Thia-azaspirooctane vs. Azaspirooctane Scaffolds

As a Senior Application Scientist, I have structured this technical guide to move beyond basic spectral libraries. Instead, we will examine the fundamental gas-phase thermodynamics and heteroatom chemistries that govern the tandem mass spectrometry (MS/MS) behavior of spirocyclic systems.

Azaspirooctanes and their sulfur-containing bioisosteres, thia-azaspirooctanes, are highly valued in modern drug discovery for their ability to increase fraction sp3 ( Fsp3​ ) and improve metabolic stability. While they may exhibit similar biological binding affinities, their collision-induced dissociation (CID) pathways are fundamentally distinct. This guide provides an objective, data-backed comparison of their fragmentation behaviors to ensure accurate structural elucidation.

Mechanistic Principles of Fragmentation

Azaspirooctane: Nitrogen-Directed Cleavage

In positive electrospray ionization (ESI+), azaspirooctanes are readily protonated at the spirocyclic nitrogen due to its high basicity. Under CID conditions, fragmentation is entirely charge-driven by this localized nitrogen.

The primary pathway involves inductive cleavage that triggers the 1[1]. Because the nitrogen atom effectively stabilizes the resulting positive charge via iminium ion formation, the charge is retained on the nitrogenous fragment. Subsequent alpha-cleavages lead to the neutral loss of alkenes (e.g., ethylene, -28 Da)[1]. It is only at elevated collision energies that the complete expulsion of ammonia (-17 Da) occurs, generating a stable hydrocarbon carbocation.

Azaspirooctane_Fragmentation Precursor [M+H]+ Azaspirooctane RingOpen Ring-Opened Iminium Ion Precursor->RingOpen Inductive Cleavage LossNH3 Hydrocarbon Cation (-NH3, -17 Da) Precursor->LossNH3 Proton Transfer LossAlkene Contracted Ring (-C2H4, -28 Da) RingOpen->LossAlkene Alpha-Cleavage

Fig 1: CID fragmentation pathway of protonated azaspirooctane highlighting N-directed cleavage.

Thia-azaspirooctane: Competing Heteroatom Effects

The introduction of a sulfur atom in the thia-azaspirooctane scaffold creates a competing site for charge localization. Although initial protonation still occurs at the more basic nitrogen, collisional activation facilitates an internal proton transfer to the sulfur atom.

Sulfur's large atomic radius and polarizability allow it to form highly stable sulfonium cations, which fundamentally redirects the fragmentation pathway. The hallmark of2 is the facile C-S bond cleavage, resulting in the diagnostic neutral loss of hydrogen sulfide ( H2​S , -34 Da) and thioformaldehyde ( CH2​S , -46 Da)[2]. If the sulfur is metabolically oxidized to a sulfone, diagnostic losses of SO2​ (-64 Da) will dominate the spectrum.

Thia_Azaspirooctane_Fragmentation Precursor [M+H]+ Thia-azaspirooctane Sulfonium Charge on Sulfur (Internal Transfer) Precursor->Sulfonium Proton Migration Iminium N-Directed Cleavage (Iminium Ion) Precursor->Iminium N-Charge Retention LossH2S Alkene Cation (-H2S, -34 Da) Sulfonium->LossH2S C-S Cleavage LossCH2S Thioformaldehyde Loss (-CH2S, -46 Da) Sulfonium->LossCH2S Alpha-Cleavage

Fig 2: CID fragmentation of thia-azaspirooctane showing competing S-directed neutral losses.

Comparative Data & Quantitative Analysis

To rapidly differentiate these scaffolds in a high-throughput LC-MS/MS environment, analysts should monitor the specific neutral losses and energy thresholds summarized below.

FeatureAzaspirooctaneThia-azaspirooctane
Primary Ionization Site Spirocyclic NitrogenSpirocyclic Nitrogen
Charge Migration Retained on NitrogenMigrates to Sulfur (Sulfonium)
Diagnostic Neutral Losses -17 Da ( NH3​ ), -28 Da ( C2​H4​ )-34 Da ( H2​S ), -46 Da ( CH2​S )
Dominant Cleavage Type N-directed α -cleavageC-S bond cleavage
Fragmentation Energy Threshold High (Requires NCE >30)Low (Facile at NCE 15-20)

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility and rule out in-source fragmentation artifacts—a common issue when analyzing 3[3]—the following self-validating LC-MS/MS protocol must be employed.

Step 1: Sample Preparation

  • Action: Dilute analytes to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid ensures complete protonation of the spirocyclic nitrogen in the liquid phase, maximizing the [M+H]+ precursor ion yield for ESI+ and preventing the formation of sodium adducts ( [M+Na]+ ) which resist CID fragmentation.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column with a shallow gradient (5% to 95% organic over 5 minutes).

  • Causality: Resolves potential isobaric interference and physically separates the parent compound from any spontaneous in-source degradation products, ensuring spectral purity[3].

Step 3: In-Source Fragmentation Monitoring (Self-Validation)

  • Action: Set the ESI capillary voltage to a moderate 3.0 kV and actively monitor the MS1 full-scan spectrum for the spontaneous loss of NH3​ or H2​S .

  • Causality: Spirocycles are prone to premature breakdown in the ion source. Monitoring MS1 ensures that the fragment ions observed in the MS2 spectra are strictly the result of controlled collision-induced dissociation, validating your structural assignment.

Step 4: Stepped Collision Energy (NCE) Acquisition

  • Action: Apply normalized collision energies (NCE) in a stepped format: 15, 30, and 45 eV.

  • Causality: The C-S bond in thia-azaspirooctanes cleaves at significantly lower energies than the C-N and C-C bonds in azaspirooctanes. Relying on a single collision energy may result in the complete annihilation of the precursor ion for the thia-analog, or insufficient fragmentation for the aza-analog. A stepped approach captures both facile losses and higher-energy skeletal cleavages in a single composite spectrum.

LCMS_Workflow Sample 1. Sample Prep (0.1% FA) LC 2. UHPLC (C18, Gradient) Sample->LC ESI 3. ESI(+) Source (Monitor In-Source) LC->ESI CID 4. Stepped CID (NCE 15/30/45) ESI->CID Data 5. MS/MS Analysis (Neutral Loss Mapping) CID->Data

Fig 3: Self-validating LC-MS/MS workflow for spirocyclic scaffold characterization.

References

  • Title : A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.4]nonane Derivatives Source : benchchem.com URL : 1

  • Title : Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source : aip.org URL : 2

  • Title : In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters Source : acs.org URL : 3

Sources

Benchmarking synthetic routes for tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate

Benchmarking Synthetic Routes for tert-Butyl 1-thia-6-azaspiro[1]octane-6-carboxylate

As spirocyclic scaffolds increasingly replace planar aromatic rings in modern drug discovery, compounds like tert-butyl 1-thia-6-azaspirooctane-6-carboxylate (CAS: 364056-61-1) have become critical building blocks. This specific thiirane (episulfide) fused to a piperidine ring offers unique conformational rigidity, improved metabolic stability, and distinct vectorization for structure-based drug design.

Synthesizing this spiro-thiirane reliably at scale requires the thiation of its commercially available oxirane precursor, tert-butyl 1-oxa-6-azaspirooctane-6-carboxylate. As a Senior Application Scientist, I have evaluated the leading synthetic methodologies for this transformation. This guide benchmarks these routes, detailing the mechanistic causality, comparative performance data, and self-validating experimental protocols to ensure reproducible scale-up.

Mechanistic Causality: The Thiation of Spiro-Epoxides

The conversion of epoxides to thiiranes is a stereospecific transformation driven by sulfur transfer agents such as thiourea or potassium thiocyanate (KSCN)[1]. Understanding the reaction mechanism is essential for troubleshooting yield drops or byproduct formation during scale-up.

The causality of the reaction proceeds through three distinct phases:

  • Nucleophilic Attack: The sulfur atom of the transfer agent performs an SN​2 attack on the less sterically hindered carbon of the spiro-epoxide. This regioselectivity is crucial; it opens the highly strained three-membered ring to form a betaine-like alkoxycarbamimidothioate intermediate.

  • Intramolecular Cyclization: The newly liberated alkoxide anion attacks the central electrophilic carbon of the thiourea (or cyanate) moiety. This forms a transient, highly reactive five-membered 1,3-oxathiolane intermediate.

  • Stereospecific Extrusion: The 1,3-oxathiolane intermediate rapidly collapses. It extrudes a stable byproduct (urea when using thiourea, or cyanate when using KSCN) and yields the thermodynamically favored thiirane.

MechanismEpoxideSpiro-Epoxide(1-Oxa-6-azaspiro...)IntermediateAlkoxycarbamimidothioateIntermediateEpoxide->Intermediate SN2 AttackThioureaThiourea(Sulfur Source)Thiourea->Intermediate SN2 AttackOxathiolane1,3-OxathiolaneTransient StateIntermediate->Oxathiolane CyclizationThiiraneSpiro-Thiirane(Target Product)Oxathiolane->Thiirane ExtrusionUreaUrea(Extruded Byproduct)Oxathiolane->Urea

Mechanistic pathway of spiro-epoxide thiation via thiourea.

Benchmarking the Synthetic Routes

We evaluate three primary methodologies for synthesizing tert-butyl 1-thia-6-azaspirooctane-6-carboxylate, balancing kinetic efficiency, environmental impact, and scalability.

Route A: Aqueous Thiourea Method (The Baseline)

This is the standard protocol utilized in medicinal chemistry campaigns, notably documented in [2]. It involves stirring the spiro-epoxide with thiourea in an aqueous medium.

  • Causality & Performance: Water selectively dissolves the thiourea and the extruded urea byproduct, driving the equilibrium forward while the hydrophobic spiro-epoxide forms a biphasic suspension. While highly chemoselective and safe, the biphasic nature makes it kinetically slow, often requiring 72 hours at room temperature[2].

Route B: KSCN in Polyethylene Glycol (PEG-400)

Potassium thiocyanate is a more aggressive sulfurating agent. Running the reaction in PEG-400 utilizes the polymer as both an eco-friendly reaction medium and a phase-transfer catalyst[3].

  • Causality & Performance: PEG-400 complexes the potassium cation, increasing the nucleophilicity of the thiocyanate anion. This accelerates the initial SN​2 attack, reducing reaction times to 2–4 hours. However, KSCN generates potassium cyanate as a byproduct, requiring strict aqueous washing to prevent downstream catalytic poisoning[3].

Route C: Solvent-Free Immobilized Thiourea on CaCO3​

A modern green-chemistry approach involves and running the reaction under solvent-free conditions with gentle heating (60–70 °C)[4].

  • Causality & Performance: The high surface area of the CaCO3​ support maximizes reagent contact, while the absence of solvent eliminates dilution effects. This results in extremely rapid conversion (minutes to hours). The primary limitation is the exothermic nature of the scale-up, which requires careful heat dissipation[4].

Quantitative Comparison
MetricRoute A (Aqueous Thiourea)Route B (KSCN / PEG-400)Route C (Immobilized Thiourea)
Reagent ThioureaKSCNThiourea on CaCO3​
Solvent H2​O PEG-400Solvent-Free
Temperature 20–25 °C (RT)20–25 °C (RT)60–70 °C
Reaction Time 48–72 hours2–4 hours10–30 minutes
Typical Yield 75–85%88–95%90–98%
Primary Byproduct UreaPotassium CyanateUrea
Scalability ExcellentGood (Viscosity limits)Moderate (Exotherm control)

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction causality is tracking as expected.

Protocol 1: Aqueous Thiourea Synthesis (Route A)

Optimized for safety and standard laboratory equipment.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1.0 g (4.69 mmol) of tert-butyl 1-oxa-6-azaspirooctane-6-carboxylate and 356.9 mg (4.69 mmol) of thiourea[2].

  • Solvent Addition: Add 15 mL of deionized water. The mixture will form a heterogeneous suspension. Stir vigorously (800+ rpm) at room temperature.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1). The spiro-epoxide ( Rf​≈0.4 ) will slowly convert to the less polar spiro-thiirane ( Rf​≈0.6 ). The reaction is complete when the epoxide spot is no longer visible under KMnO4​ stain (typically 72 hours)[2].

  • Workup: Partition the reaction mixture by adding 20 mL of Dichloromethane (DCM)[2]. The target thiirane selectively partitions into the organic layer, leaving the urea byproduct in the aqueous phase.

  • Isolation: Wash the organic extract with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography if trace unreacted epoxide remains.

WorkflowStep11. Reagent PrepEpoxide + ThioureaStep22. ReactionRT, 72h in H2OStep1->Step2Step33. WorkupDCM / H2O PartitionStep2->Step3Step44. PurificationSilica Gel ColumnStep3->Step4Step55. ProductThiirane ScaffoldStep4->Step5

Standard biphasic workflow for synthesizing spiro-thiiranes.

Protocol 2: Solvent-Free Immobilized Thiourea (Route C)

Optimized for rapid turnaround and green chemistry metrics.

  • Catalyst Preparation: Grind 0.152 g (2 mmol) of thiourea and 0.2 g (2 mmol) of CaCO3​ together in a mortar until a fine, homogeneous powder is achieved[4].

  • Reaction Setup: Transfer the immobilized reagent to a flask and add 1.0 mmol of the spiro-epoxide. Mix thoroughly to ensure the liquid epoxide coats the solid support.

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 60–70 °C[4].

  • Self-Validation: The mixture will initially form a paste. As the reaction proceeds (typically within 15–30 minutes), the physical consistency will change. TLC sampling (extracting a micro-aliquot in EtOAc) will confirm total consumption of the epoxide.

  • Isolation: Cool to room temperature, elute the product directly from the solid support using diethyl ether or DCM, and filter off the CaCO3​ /urea solids. Evaporate the solvent to yield the highly pure thiirane.

References

  • European Patent Office. PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES. WO2020206053A1. (2020). URL:[Link]

  • Zeynizadeh, B., et al. A Practical and Eco-Friendly Method for Conversion of Epoxides to Thiiranes with Immobilized Thiourea on CaCO3. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2208-2215. (2011). URL:[Link]

Safety Operating Guide

Personal protective equipment for handling tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling of highly functionalized, spirocyclic building blocks requires moving beyond generic safety data sheets. Standard "gloves and glasses" protocols are insufficient for compounds with specific lipophilic and structural hazards.

This guide provides a mechanistic, self-validating operational framework for handling tert-butyl 1-thia-6-azaspiro[1]octane-6-carboxylate (CAS: 364056-61-1), a critical intermediate in modern drug discovery.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the physicochemical causality behind the compound's hazard codes.

tert-Butyl 1-thia-6-azaspiro[1]octane-6-carboxylate exhibits a LogP of approximately 2.5029 and a low Topological Polar Surface Area (TPSA) of 29.54[2]. This moderate lipophilicity allows the molecule to readily partition into the lipid-rich stratum corneum of the skin, making dermal exposure a rapid route for systemic toxicity.

Furthermore, the presence of the thioether moiety and the Boc-protected spiro-amine directly drives its specific hazard classifications[3]:

  • H302 + H312 + H332 (Acute Toxicity): Harmful via oral, dermal, and inhalation routes. The lipophilicity ensures rapid absorption across mucous membranes.

  • H315 & H319 (Irritation): Causes skin and serious eye irritation upon contact.

  • H336 (STOT SE 3): May cause drowsiness or dizziness. If aerosolized or dissolved in volatile solvents, the compound can cross the blood-brain barrier, leading to central nervous system (CNS) depression and narcotic effects.

Comprehensive PPE Matrix

Based on the compound's ability to permeate biological barriers and induce CNS effects, personal protective equipment (PPE) must be selected to explicitly block lipophilic particulate and vapor exposure.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double Glove: 4-mil Nitrile (Inner) + 8-mil Neoprene (Outer)Mitigates H312/H315 risks. The LogP of 2.5029 facilitates rapid dermal penetration; double-gloving creates a fail-safe barrier against micro-tears[2].
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesPrevents H319 serious eye irritation from micro-particulate aerosolization. Face shields are required if handling >50mL of solutions[3].
Body Protection Tyvek® IsoClean® Lab Coat (or equivalent impermeable polymer)Acts as an impermeable barrier against lipophilic dust. Prevents the accumulation of toxic particulates common with standard woven cotton coats.
Respiratory N95/P100 Particulate Respirator (if outside hood)Protects against H332 (inhalation toxicity) and H336 (narcotic effects/dizziness). Organic vapor cartridges must be added if handling in solution[3].

Operational Workflow: Self-Validating Handling Protocol

Every operational step must act as a self-validating system to ensure zero-exposure during the transfer and solubilization of the compound.

Phase 1: Pre-Operational System Validation

  • Airflow Verification: Confirm the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm).

    • Causality: Velocities below 80 fpm fail to capture heavy solvent vapors, while velocities above 100 fpm create turbulent eddies that can aerosolize fine powders.

  • Static Mitigation: Ground the analytical balance and wipe the draft shield with an anti-static cloth.

    • Causality: The compound's low TPSA (29.54) makes it highly prone to static cling, increasing the risk of uncontrolled aerosolization and subsequent H332/H336 exposure.

Phase 2: Execution (Weighing and Transfer) 3. Weighing: Tare a static-dissipative weighing boat. Use a grounded stainless-steel micro-spatula to transfer the solid.

  • Self-Validation Check: Observe the powder behavior; if it repels from the spatula, halt the operation immediately and re-apply an anti-static gun (e.g., Zerostat) to the environment.
  • Closed-System Solubilization: Transfer the weighed solid into a borosilicate vial and immediately seal it with a PTFE-lined septum cap. Inject the carrier solvent (e.g., anhydrous Dichloromethane) through the septum using a Luer-lock syringe.
  • Causality: This closed-system approach prevents the escape of H336-inducing vapors and eliminates the risk of powder inhalation during agitation[4].

Phase 3: Decontamination and De-gowning 5. Glove Inspection: Before removing hands from the hood, visually inspect the outer neoprene gloves for chemical degradation or micro-tears. 6. Sequential De-gowning: Remove the outer gloves inside the hood, disposing of them in the solid waste bin. Exit the hood, remove the Tyvek coat, and finally remove the inner nitrile gloves. Wash hands immediately with soap and water for a minimum of 60 seconds to disrupt any potential lipid-layer absorption[4].

G Start Initiate Protocol Hood Verify Fume Hood (80-100 fpm) Start->Hood PPE Don PPE: Double Nitrile, Goggles, Tyvek Hood->PPE Weigh Static-Free Weighing (Enclosed Balance) PPE->Weigh Solvent Closed-System Solubilization (Septum Injection) Weigh->Solvent Check Inspect Gloves for Micro-Tears Solvent->Check Clean Sequential De-gown & Wash Hands Check->Clean Intact Spill Protocol Spill Protocol Check->Spill Protocol Compromised Spill Protocol->Clean

Workflow for the safe handling and solubilization of spirocyclic thioethers.

Emergency Response & Spill Decontamination

In the event of a breach, rapid response is critical to prevent narcotic effects (H336) and systemic dermal toxicity (H312).

  • Small Solid Spills (<50 mg): Do not sweep dry. Dry sweeping aerosolizes the compound. Dampen an absorbent pad with isopropanol (IPA) and gently wipe the area. Place the pad in a sealed hazardous waste bag[4].

  • Large Spills or Liquid Solutions: Immediately cover the spill with an inert absorbent powder (e.g., vermiculite or diatomaceous earth). Allow the absorbent to fully sequester the lipophilic compound before collecting it with non-sparking tools.

  • Dermal Exposure: If skin contact occurs, immediately flush the area with copious amounts of water and soap for 15 minutes. The rapid application of surfactants (soap) is mathematically necessary to emulsify and remove the highly lipophilic (LogP ~2.5) compound before it penetrates the dermis[2].

SpillResponse Spill Spill Occurs Assess Assess State Spill->Assess Solid Solid (Powder) Assess->Solid Liquid Liquid (Solution) Assess->Liquid WetWipe Dampen with IPA (Avoid Dusting) Solid->WetWipe Absorb Apply Vermiculite/ Inert Absorbent Liquid->Absorb Collect Collect in Sealable Container WetWipe->Collect Absorb->Collect Label Label as Hazardous Sulfur Waste Collect->Label

Decision tree for chemical spill response and containment.

Disposal Plan and Chemical Incompatibilities

Improper disposal of thioether-containing spirocycles can lead to dangerous secondary reactions.

  • Waste Segregation: Collect all contaminated consumables (pipette tips, weighing boats, inner gloves, and IPA wipes) in a dedicated solid hazardous waste bin lined with a 6-mil polyethylene bag.

  • Liquid Waste: Collect organic solutions in a designated waste carboy. Ensure the carboy is clearly labeled: "Contains Thioether Derivatives - Toxic/Irritant".

  • Strict Incompatibilities: Strictly isolate this waste from strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, or bleach). The thioether moiety is highly susceptible to exothermic oxidation, which can rapidly generate heat, sulfoxides, or sulfones, potentially leading to container rupture[4].

References

  • Chemical Substance Information for tert-butyl 1-thia-6-azaspiro[1]octane-6-carboxylate. NextSDS. Available at:

  • tert-Butyl 1-thia-6-azaspiro[1]octane-6-carboxylate Product Data. ChemScene. Available at:

  • SAFETY DATA SHEET (Standard Handling for H302, H312, H332, H315, H319). Harper Corporation of America.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。